Technical Whitepaper: 5-Oxaspiro[2.4]heptan-6-one – A Strategic Spirocyclic Building Block
Topic: 5-Oxaspiro[2.4]heptan-6-one (CAS 33867-36-6) Chemical Properties Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2] [1][2] Executive Summary 5-Oxas...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-Oxaspiro[2.4]heptan-6-one (CAS 33867-36-6) Chemical Properties
Content Type: Technical Whitepaper
Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2]
[1][2]
Executive Summary
5-Oxaspiro[2.4]heptan-6-one (CAS 33867-36-6) is a specialized spirocyclic lactone that serves as a critical intermediate in the synthesis of leukotriene receptor antagonists, most notably Montelukast (Singulair) .[1][2] Its unique structure—a cyclopropane ring spiro-fused to a
-butyrolactone—imparts significant chemical reactivity driven by ring strain.[1][2][3] This whitepaper analyzes its physiochemical properties, industrial synthesis pathways, and its pivotal role as a masked thiol-equivalent in pharmaceutical manufacturing.[1][2][3]
Chemical Identity & Physical Properties
The molecule is characterized by a high degree of
hybridization and conformational rigidity, properties that are increasingly valued in modern medicinal chemistry to improve metabolic stability and solubility.[1][3]
Table 1: Physicochemical Profile
Property
Data
CAS Number
33867-36-6
IUPAC Name
5-Oxaspiro[2.4]heptan-6-one
Molecular Formula
Molecular Weight
112.13 g/mol
Structure Description
Spiro-fused cyclopropane and -lactone rings
Density
~1.19 g/cm³ (Predicted)
Physical State
Low-melting solid or viscous liquid (dependent on purity)
Solubility
Soluble in polar organic solvents (DCM, EtOAc, THF); hydrolyzes in aqueous base
GHS Classification
Flammable Solid (Category 1) ; Irritant
Structural Analysis & Reactivity Profile
The reactivity of 5-oxaspiro[2.4]heptan-6-one is dominated by two structural features:
The Spiro Center: The quaternary carbon shared by the three-membered and five-membered rings creates significant steric bulk and conformational lock.[1][3]
Ring Strain: The fusion of a cyclopropane ring (60° bond angles) with a lactone creates a "spring-loaded" electrophile.[1][2][3]
Mechanistic Insight: The lactone carbonyl (C6) is susceptible to nucleophilic attack.[2][3] However, unlike standard lactones, the adjacent spiro-cyclopropane group directs nucleophilic ring-opening reactions with high regioselectivity.[1][2] This is exploited in the synthesis of mercapto-acids, where the lactone oxygen acts as a leaving group, relieving the strain of the fused system.[1]
Synthesis Methodologies
Industrial production has evolved from low-yielding isomeric mixtures to stereocontrolled routes.[1][2][3]
Method A: The Nitrile Alcohol Route (Preferred Industrial Process)
This method avoids the formation of inseparable isomers common in older pathways.[2][3]
The primary commercial utility of 5-oxaspiro[2.4]heptan-6-one is its conversion into 1-(mercaptomethyl)cyclopropaneacetic acid , the side chain responsible for Montelukast's biological activity.[1][2][6]
Reaction Mechanism
The spiro-lactone undergoes a nucleophilic ring-opening with a sulfur nucleophile (typically thioacetic acid or a sulfide salt).[1][2][3]
Nucleophilic Attack: The sulfur atom attacks the non-carbonyl carbon adjacent to the lactone oxygen (alkyl-oxygen cleavage) or the carbonyl carbon (acyl-oxygen cleavage), depending on conditions.[1][2][3] In the Montelukast sequence, the goal is to introduce the sulfur moiety.[1][3]
Hydrolysis: The resulting intermediate is hydrolyzed to open the lactone ring, yielding the free thiol and carboxylic acid functional groups simultaneously.[1][3]
Visualization: The Montelukast Pathway
The following diagram illustrates the flow from the spiro-lactone intermediate to the active pharmaceutical ingredient precursor.[1][3]
Figure 1: The spiro-lactone acts as a "masked" mercapto-acid, allowing for the stable introduction of the sulfur moiety essential for leukotriene antagonism.[1][2]
Handling, Stability, and Safety
Flammability: Classified as a Flammable Solid .[2][3] It must be stored away from open flames, sparks, and heat sources.[2][3] Grounding of equipment during transfer is mandatory to prevent static discharge.[1][2][3]
Moisture Sensitivity: The lactone ring is susceptible to hydrolysis.[1][3] Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent degradation into the open-chain hydroxy-acid.[1][2][3]
Toxicology: While specific toxicological data is limited, it should be handled as a potential irritant to skin, eyes, and respiratory tracts due to its alkylating potential.[3]
References
Process for producing 5-oxaspiro[2.4]heptan-6-one. European Patent Office. Patent EP0678515A1.[1][2][3] Available at:
Preparation method of 5-oxaspiro[2,4]heptane-6-one and intermediate thereof. Google Patents. Patent CN103936703A.[1][2][3] Available at:
5-Oxaspiro[2.4]heptan-6-one Compound Summary. PubChem. CID 10219402.[1][2][3][7] Available at: [Link][2]
Method for synthesizing Montelukast side-chain key intermediate. Google Patents. Patent CN103467276A.[1][2][3] Available at:
An In-depth Technical Guide to 5-Oxaspiro[2.4]heptan-6-one: Molecular Structure, Reactivity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals Abstract 5-Oxaspiro[2.4]heptan-6-one, a unique spirocyclic γ-lactone, holds a significant position in modern synthetic and medicinal chemistry. Its strained...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxaspiro[2.4]heptan-6-one, a unique spirocyclic γ-lactone, holds a significant position in modern synthetic and medicinal chemistry. Its strained three-membered ring fused to a five-membered lactone imparts a distinctive reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the molecular structure, properties, and reactivity of 5-Oxaspiro[2.4]heptan-6-one. Furthermore, it delves into its pivotal role as a key building block in the synthesis of leukotriene receptor antagonists, particularly Montelukast, and explores its broader synthetic potential. Detailed experimental protocols for its synthesis and key reactions are also presented to provide a practical resource for researchers in the field.
Introduction
Spirocyclic frameworks are prevalent motifs in a vast array of natural products and pharmacologically active molecules. The rigid, three-dimensional architecture of spiro compounds often leads to enhanced binding affinity and selectivity for biological targets. Among the diverse classes of spirocycles, those incorporating a lactone moiety, particularly γ-lactones, are of significant interest due to their presence in numerous bioactive natural products and their utility as versatile synthetic intermediates.
5-Oxaspiro[2.4]heptan-6-one, with its spiro-fused cyclopropane and γ-lactone rings, represents a fascinating molecular entity. The inherent ring strain of the cyclopropane ring, coupled with the electrophilic nature of the lactone carbonyl, dictates its chemical behavior and provides avenues for a variety of chemical transformations. This guide aims to be an in-depth resource for chemists and pharmaceutical scientists, offering a detailed exploration of the chemistry of this important molecule.
Molecular Structure and Properties
The molecular structure of 5-Oxaspiro[2.4]heptan-6-one is characterized by a cyclopropane ring spiro-fused at the C4 position of a γ-butyrolactone ring. This arrangement results in a compact and rigid structure with specific stereoelectronic properties.
The presence of the strained cyclopropane ring significantly influences the bond angles and lengths of the adjacent lactone ring. The spirocyclic nature of the molecule also creates a unique steric environment around the reactive centers.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
Cyclopropyl protons: The four protons on the cyclopropane ring are expected to appear as a complex multiplet in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm. The geminal and cis/trans coupling patterns will contribute to the complexity of these signals.
Methylene protons adjacent to the carbonyl (C7-H): These two protons are diastereotopic and are expected to appear as two distinct signals, likely as doublets of doublets, in the range of 2.0-2.8 ppm.
Methylene protons adjacent to the oxygen (C4-H): These protons are also diastereotopic and would likely resonate further downfield, in the region of 4.0-4.5 ppm, due to the deshielding effect of the adjacent oxygen atom.
¹³C NMR Spectroscopy (Predicted):
Carbonyl carbon (C6): The lactone carbonyl carbon is expected to have a chemical shift in the range of 170-180 ppm.
Spiro carbon (C4): The spiro carbon, being a quaternary carbon, will likely have a chemical shift in the range of 30-40 ppm.
Cyclopropyl carbons (C1, C2): The carbons of the cyclopropane ring are expected to be in the upfield region, typically between 10 and 30 ppm.
Methylene carbon adjacent to the carbonyl (C7): This carbon is expected to resonate in the range of 30-40 ppm.
Methylene carbon adjacent to the oxygen (C5): This carbon will be deshielded and is predicted to appear in the 60-70 ppm range.
Infrared (IR) Spectroscopy (Predicted):
C=O stretch: A strong absorption band characteristic of a γ-lactone carbonyl group is expected in the region of 1760-1780 cm⁻¹. The ring strain may shift this frequency to a slightly higher value compared to a non-strained γ-lactone.
C-O stretch: A strong band corresponding to the C-O stretching vibration of the lactone is expected in the range of 1150-1250 cm⁻¹.
C-H stretch (cyclopropyl): C-H stretching vibrations of the cyclopropane ring are typically observed around 3000-3100 cm⁻¹.
Mass Spectrometry (MS):
Molecular Ion (M⁺): The electron ionization mass spectrum is expected to show a molecular ion peak at m/z = 112.
Fragmentation: Common fragmentation pathways would likely involve the loss of CO, CO₂, and ethylene from the lactone and cyclopropane rings, respectively.
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-Oxaspiro[2.4]heptan-6-one is dominated by two key structural features: the electrophilic carbonyl group of the γ-lactone and the strained cyclopropane ring.
Nucleophilic Acyl Substitution and Ring Opening
The lactone carbonyl is susceptible to attack by nucleophiles. This can lead to either ring opening or substitution at the acyl carbon, depending on the nature of the nucleophile and the reaction conditions.
A significant reaction in the context of drug synthesis is the ring-opening of 5-Oxaspiro[2.4]heptan-6-one with a sulfur nucleophile. This reaction is a key step in the synthesis of 1-(mercaptomethyl)cyclopropylacetic acid, a crucial intermediate for the leukotriene receptor antagonist, Montelukast[2].
Caption: Nucleophilic ring-opening of 5-Oxaspiro[2.4]heptan-6-one.
In this mechanism, the thiolate anion attacks the electrophilic carbonyl carbon of the lactone, leading to a tetrahedral intermediate. Subsequent ring-opening results in the formation of a thiolactone, which upon hydrolysis yields the desired 1-(mercaptomethyl)cyclopropylacetic acid.
Reactions Involving the Cyclopropane Ring
The strained three-membered ring can also participate in various reactions, particularly those involving ring-opening under acidic or thermal conditions. While specific examples for 5-Oxaspiro[2.4]heptan-6-one are not extensively documented, analogies can be drawn from the reactivity of other cyclopropyl-containing compounds. Acid-catalyzed ring-opening of the cyclopropane ring could potentially lead to the formation of rearranged products.
Synthetic Applications
The primary and most well-documented application of 5-Oxaspiro[2.4]heptan-6-one is as a key intermediate in the synthesis of Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Caption: Role of 5-Oxaspiro[2.4]heptan-6-one in Montelukast synthesis.
The synthesis of Montelukast involves the coupling of the 1-(mercaptomethyl)cyclopropylacetic acid moiety, derived from 5-Oxaspiro[2.4]heptan-6-one, with the quinoline-containing side chain. The unique spirocyclopropyl group is a critical pharmacophore that contributes to the high affinity and selectivity of Montelukast for the CysLT1 receptor.
Beyond its role in Montelukast synthesis, the structural features of 5-Oxaspiro[2.4]heptan-6-one make it an attractive starting material for the synthesis of a variety of other complex molecules. The ability to functionalize both the lactone and the cyclopropane ring opens up possibilities for creating diverse molecular scaffolds for drug discovery and materials science.
Experimental Protocols
Several synthetic routes to 5-Oxaspiro[2.4]heptan-6-one have been reported, primarily in the patent literature. One common approach involves the cyclization of a suitably substituted precursor.
Synthesis of 5-Oxaspiro[2.4]heptan-6-one
One reported synthesis starts from 1-hydroxymethylcyclopropyl acetonitrile. This intermediate is first hydrolyzed under basic conditions to the corresponding carboxylic acid, which then undergoes an acid-catalyzed intramolecular cyclization to afford the desired lactone[3].
Step 1: Hydrolysis of 1-hydroxymethylcyclopropyl acetonitrile
Dissolve 1-hydroxymethylcyclopropyl acetonitrile in a mixture of an alcohol (e.g., methanol or ethanol) and water.
Add a base, such as sodium hydroxide or potassium hydroxide.
Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(hydroxymethyl)cyclopropylacetic acid.
Step 2: Lactonization to 5-Oxaspiro[2.4]heptan-6-one
Dissolve the crude 1-(hydroxymethyl)cyclopropylacetic acid in an aprotic solvent such as dichloromethane or toluene.
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
Heat the mixture to reflux, and remove the water formed during the reaction using a Dean-Stark apparatus.
Monitor the reaction until the starting material is consumed.
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 5-Oxaspiro[2.4]heptan-6-one.
thermodynamic stability of spiro-fused gamma-lactones
Thermodynamic Stability & Kinetic Inertness of Spiro-Fused -Lactones: A Technical Guide Executive Summary Spiro-fused -lactones represent a privileged structural motif in medicinal chemistry, serving as the pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
Thermodynamic Stability & Kinetic Inertness of Spiro-Fused
-Lactones: A Technical Guide
Executive Summary
Spiro-fused
-lactones represent a privileged structural motif in medicinal chemistry, serving as the pharmacophore for aldosterone antagonists (e.g., Spironolactone, Drospirenone) and complex sesquiterpenes. Their utility is defined by a delicate balance: the lactone ring must be sufficiently stable to survive physiological transport yet reactive enough to engage target receptors or undergo specific metabolic activation.
This guide analyzes the thermodynamic stability of these systems, distinguishing between the intrinsic energy of the spiro-scaffold and the kinetic barriers that prevent hydrolysis. It provides actionable protocols for characterizing these properties during lead optimization.
Structural Fundamentals & The Spiro-Effect
The Gem-Dialkyl (Thorpe-Ingold) Effect
The defining thermodynamic feature of spiro-fused lactones is the Thorpe-Ingold effect . In a spiro-system, the quaternary carbon (the spiro-center) imposes steric bulk that compresses the internal bond angles external to the ring.
Mechanism: This compression brings the hydroxyl and carboxyl groups of the open hydroxy-acid form closer together.
Thermodynamic Consequence: The entropy loss (
) required for ring closure is significantly reduced compared to non-spiro analogs. Consequently, the equilibrium constant () shifts heavily toward the closed lactone form.
Ring Strain and Planarity
While
-lactones (5-membered) are generally low-strain (approx. 6-7 kcal/mol), spiro-fusion introduces specific conformational constraints.
Pucker: The lactone ring typically adopts an envelope conformation. Spiro-fusion at the
-position locks this conformation, often preventing the ring from flattening, which protects the carbonyl carbon from nucleophilic attack (kinetic stability).
Stereoelectronics: The orientation of the spiro-ring lone pairs can influence the electrophilicity of the lactone carbonyl via dipole minimization.
Thermodynamic vs. Kinetic Stability[1]
It is critical to differentiate between the position of equilibrium and the rate of degradation.
Hydrolytic Equilibrium (Thermodynamics)
The primary degradation pathway is hydrolysis to the hydroxy-carboxylate.
Acidic pH: The equilibrium favors the neutral lactone.
Basic pH: The equilibrium shifts to the open carboxylate form due to deprotonation (driving force).
Spiro-Stabilization: For spiro-lactones, the reverse reaction (lactonization) is extremely fast due to the proximity effect (Section 1.1), often making the open form transient or non-observable at neutral pH.
Epimerization and Elimination (Kinetics)
Epimerization: If the spiro-center is adjacent to a chiral center (e.g., C17 in steroids), reversible ring opening can lead to epimerization, resulting in loss of potency.
Elimination: In systems like Spironolactone, the
-lactone can undergo elimination to form canrenone (a conjugated dienone). This is an irreversible degradation pathway driven by the stability of the resulting conjugated system.
The following diagram illustrates the equilibrium between the spiro-lactone and its open forms, highlighting the "Locking" effect of the spiro-center.
Figure 1: Mechanistic pathway of spiro-lactone hydrolysis.[1] Note the "Thorpe-Ingold Assisted" return path, which thermodynamically favors the closed lactone form.
Experimental Protocols for Stability Profiling
Do not rely on generic stability screens. Use these targeted protocols to determine
and degradation rates.
Protocol A: pH-Stat Hydrolysis Kinetics
Objective: Determine the pseudo-first-order rate constant (
) of ring opening.
Preparation: Dissolve the spiro-lactone (100 µM) in a mixed solvent system (e.g., 10% Acetonitrile / 90% Buffer) to ensure solubility.
Buffers: Prepare buffers at pH 1.2, 4.5, 7.4, and 9.0 (simulating gastric, lysosomal, plasma, and stress conditions).
Incubation: Thermostat at 37°C.
Sampling: Inject samples into HPLC-UV/MS at
min.
Data Analysis: Plot
vs. time. The slope is .
Self-Validation: If the plot is non-linear, check for reversible equilibrium (open form re-closing).
Protocol B: Equilibrium Constant (
) Determination via NMR
Objective: Quantify the ratio of Lactone : Hydroxy-Acid at equilibrium.
Solvent: Use
with a cosolvent () if needed. Use a deuterated buffer (phosphate buffer in , pD 7.4).
Acquisition: Acquire a quantitative
-NMR spectrum at .
Equilibration: Monitor the diagnostic peaks (e.g., the
-protons adjacent to the oxygen).
Lactone
-H: Typically 4.0 - 4.5 ppm.
Open form
-H: Typically 3.5 - 3.8 ppm (shielded).
Calculation:
Note: If peaks overlap, use
-NMR (Carbonyl shift: Lactone ~178 ppm vs Acid ~175 ppm).
Case Study: Spironolactone vs. Drospirenone[3]
Feature
Spironolactone
Drospirenone
Spiro-Fusion
Spiro at C17 (Steroid)
Spiro at C17 (Steroid)
Unsaturation
Saturated -lactone
Saturated -lactone
Instability
Prone to elimination (forming Canrenone) and thioacetyl hydrolysis.
High stability; resistant to elimination due to lack of C7-thioacetyl group.
Thermodynamics
Equilibrium favors lactone at pH 7.4.
Equilibrium strongly favors lactone.
Clinical Implication
Prodrug-like behavior (metabolizes to Canrenone).
Active drug (stable pharmacophore).
Key Insight: The thioester at C7 in Spironolactone destabilizes the system electronically, making the C17-spiro-lactone more susceptible to elimination reactions compared to Drospirenone.
References
Stability of Spironolactone in Suspension
Source: National Institutes of Health (PubMed)
Significance: Validates the hydrolytic stability of the spiro-lactone ring in aqueous suspensions at varying temperatures.[1]
Drospirenone and Spironolactone Interaction: Risks and Management
Source: Empathia AI / Clinical Data
Significance: Details the pharmacological context of these spiro-lactone drugs and their potassium-sparing mechanisms.
Synthesis and Bioactivity of Fused- and Spiro-beta-Lactone-Lactam Systems
Source: SciSpace / Royal Society of Chemistry
Significance: Discusses the kinetic vs. thermodynamic control in forming spiro-lactones, highlighting the energy barriers involved.
Thermodynamic Properties of Gamma- and Delta-Lactones
Source: MDPI (Molecules Journal)
Significance: Provides fundamental thermochemical data (enthalpy of formation) for lactone rings, serving as a baseline for stability calculations.
Mechanisms of Lactone Hydrolysis
Source: Journal of Organic Chemistry (via Heriot-Watt University)
Significance: Detailed DFT analysis of the hydrolysis mechanism, confirming the role of solvent and tetrahedral intermediates.
Technical Guide: Safety, Toxicity, and Handling of 5-Oxaspiro[2.4]heptan-6-one
The following technical guide provides an in-depth analysis of 5-Oxaspiro[2.4]heptan-6-one (CAS: 33867-36-6).[1][2] This document is structured for researchers and drug development professionals, synthesizing available p...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 5-Oxaspiro[2.4]heptan-6-one (CAS: 33867-36-6).[1][2] This document is structured for researchers and drug development professionals, synthesizing available physicochemical data, predictive toxicology, and rigorous handling protocols.[2]
[2]
Executive Summary & Chemical Identity
5-Oxaspiro[2.4]heptan-6-one is a strained spirocyclic
-lactone used primarily as a high-value intermediate in the synthesis of leukotriene antagonists and as a scaffold for increasing complexity in medicinal chemistry.[1][2][3][4] Its structure—a cyclopropane ring fused spiro-cyclically to a lactone—imparts significant ring strain, making it a reactive electrophile.[2] This reactivity underpins its utility in synthesis but also dictates its toxicity profile as a potential alkylating agent.[2]
Chemical Identification Table
Parameter
Detail
CAS Registry Number
33867-36-6
IUPAC Name
5-Oxaspiro[2.4]heptan-6-one
Synonyms
5-Oxa-spiro[2.4]heptan-6-one; Spiro[cyclopropane-1,3'(2'H)-furan]-2'-one (structural analog naming)
Molecular Formula
Molecular Weight
112.13 g/mol
SMILES
C1CC12CC(=O)OC2
InChI Key
VDDTXNQOEDQFSZ-UHFFFAOYSA-N
Hazard Identification & GHS Classification
Note: As a specialized research intermediate, comprehensive regulatory toxicity data (e.g., REACH dossiers) may be limited.[2] The following classification is derived from Structure-Activity Relationship (SAR) analysis of strained lactones and available vendor safety data.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][7][8] Remove contact lenses, if present and easy to do.[2][5][6][7][8] Continue rinsing.[2][5][6][7][8]
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Toxicological Profile & Mechanism of Action
The toxicity of 5-oxaspiro[2.4]heptan-6-one is governed by its electrophilicity.[2] Unlike simple
-butyrolactones, the spiro-fusion to a cyclopropane ring introduces angular strain (Baeyer strain), increasing the lability of the lactone bond towards nucleophilic attack.[2]
Reactivity-Driven Toxicity (Mechanistic Insight)
The compound acts as a hapten .[2] Upon entry into a biological system, the strained lactone ring can undergo nucleophilic attack by biological nucleophiles (e.g., cysteine thiols or lysine amines on proteins).[2]
Ring Opening: The lactone carbonyl carbon is susceptible to attack, leading to ring opening and the formation of a stable acyl-enzyme or acyl-protein adduct.[2]
Cyclopropane Stability: While the cyclopropane ring is strained, it is generally kinetically stable under physiological conditions unless activated by specific metabolic oxidation (e.g., P450 epoxidation), though the primary toxicophore remains the lactone.[2]
Toxicological Endpoints[2]
Acute Toxicity: Predicted to be moderately toxic via ingestion.[2] Analogous small lactones often exhibit
values in the range of 500–2000 mg/kg (Rat, Oral).[2]
Genotoxicity: Strained lactones can theoretically alkylate DNA, posing a risk of mutagenicity.[2] Ames test data is not publicly definitive for this specific CAS, so it must be handled as a suspected genotoxin .[2]
Irritation: High risk of contact dermatitis and mucosal irritation due to local alkylation of surface proteins.[2]
Reactivity Visualization
The following diagram illustrates the potential pathway for protein adduct formation, a key driver of sensitization and toxicity.[2]
Figure 1: Mechanistic pathway of protein alkylation by 5-oxaspiro[2.4]heptan-6-one driven by ring strain release.[2]
Synthesis & Experimental Handling
Understanding the synthesis provides context for impurities (e.g., brominated precursors) that may affect toxicity.[2]
Synthesis Pathway (From Patent Literature)
The primary industrial route involves the cyclization of dibromoneopentyl glycol derivatives or halohydrins.[2]
Atmosphere: Hygroscopic and potentially hydrolyzable.[2] Store under Argon or Nitrogen .[2]
Temperature: Refrigerate (2–8°C). Strained rings can degrade or polymerize at ambient temperatures over long periods.[2]
Solvent Compatibility: Soluble in DCM, THF, Ethyl Acetate.[2] Avoid protic solvents (Water, Methanol) for long-term storage to prevent ring opening.[2]
Emergency Response (Spill/Exposure)[2]
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2] The compound may cause delayed pulmonary edema if aspirated.[2]
Skin Contact: Wash with PEG-400 (polyethylene glycol) if available, or copious soap and water.[2] PEG is more effective than water alone for lipophilic lactones.[2]
Spill Cleanup: Do not use standard cellulose wipes if the compound is neat (concentrated), as reaction heat could theoretically trigger ignition (rare but possible with strained rings).[2] Use vermiculite or sand.[2]
Analytical Characterization
To verify identity and purity in the lab, use the following parameters:
1H NMR (
): Look for the characteristic cyclopropane protons (high field, 0.5–1.5 ppm) and the methylene protons of the lactone ring (adjacent to oxygen ~4.0-4.5 ppm, adjacent to carbonyl ~2.5 ppm).[2]
GC-MS: Molecular ion
at m/z 112.[2] Fragmentation typically shows loss of (M-44) or ethylene from the cyclopropane ring.[2]
References
PubChem. (n.d.).[1][2] Compound Summary: 5-Oxaspiro[2.4]heptan-6-one (CID 10219402).[2] National Library of Medicine.[2] Retrieved from [Link][2]
European Chemicals Agency (ECHA). (n.d.).[1][2][9] Registration Dossier: CAS 33867-36-6.[1][2] Retrieved from [Link][2]
Google Patents. (1996).[2] Process for producing 5-oxaspiro[2.4]heptan-6-one (US5486622A).[2] Retrieved from
An In-Depth Technical Guide to 5-Oxaspiro[2.4]heptan-6-one: A Key Intermediate in Drug Development
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Unique Spirocycle 5-Oxaspiro[2.4]heptan-6-one, a structurally distinct spirocyclic lactone, holds a pivotal position in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Unique Spirocycle
5-Oxaspiro[2.4]heptan-6-one, a structurally distinct spirocyclic lactone, holds a pivotal position in the landscape of pharmaceutical synthesis. Its unique three-dimensional architecture, combining a cyclopropane ring and a γ-butyrolactone, makes it a valuable building block for complex molecular scaffolds. This guide provides a comprehensive technical overview of 5-Oxaspiro[2.4]heptan-6-one, including its commercial availability, price trends, synthesis, and its critical role as a key intermediate in the production of potent therapeutic agents, most notably the leukotriene receptor antagonist, Montelukast.
Commercial Availability and Pricing Trends
5-Oxaspiro[2.4]heptan-6-one (CAS No: 33867-36-6) is available from a range of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. The purity of the commercially available compound is typically high, often exceeding 98%.
Table 1: Commercial Suppliers and Indicative Pricing
Publicly available data on the historical price trends of 5-Oxaspiro[2.4]heptan-6-one is limited. However, as a key starting material for a widely prescribed medication, its price is influenced by factors such as the cost of raw materials for its synthesis, demand from generic pharmaceutical manufacturers, and the complexity of the manufacturing process. It is anticipated that with the expiration of patents for Montelukast in various regions, the demand for this intermediate may see a steady increase, potentially impacting its price and availability.
Synthesis of 5-Oxaspiro[2.4]heptan-6-one: A Multi-step Process
The synthesis of 5-Oxaspiro[2.4]heptan-6-one is a multi-step process that has been detailed in several patents. One common route starts from dibromoneopentyl glycol.[2]
Figure 1: A simplified workflow for the synthesis of 5-Oxaspiro[2.4]heptan-6-one.
Experimental Protocol Overview:
The following is a generalized protocol based on patented synthesis methods.[2] Researchers should consult the primary literature for specific reaction conditions and safety precautions.
Step 1: Cyclization to Cyclopropyldimethanol
Dibromoneopentyl glycol is treated with zinc powder to facilitate an intramolecular cyclization, forming cyclopropyldimethanol.
Step 2: Formation of the Cyclic Sulfite
The resulting diol is reacted with thionyl chloride to yield cyclopropyldimethanol cyclosulfite.
Step 3: Ring-Opening with Cyanide
The cyclic sulfite undergoes a ring-opening reaction upon treatment with a cyanide source, such as sodium or potassium cyanide, to form a nitrile alcohol intermediate.
Step 4: Hydrolysis and Lactonization
The nitrile alcohol is first hydrolyzed under alkaline conditions to the corresponding carboxylic acid.
Subsequent acidification promotes an intramolecular cyclization (lactonization) to yield the final product, 5-Oxaspiro[2.4]heptan-6-one.
Spectroscopic Characterization
¹H NMR: The spectrum would be expected to show characteristic signals for the cyclopropyl protons, which would likely appear as complex multiplets in the upfield region. The methylene protons of the lactone ring would also exhibit distinct signals.
¹³C NMR: The carbonyl carbon of the lactone would be expected to have a chemical shift in the range of 170-180 ppm. The spiro carbon and the carbons of the cyclopropane and lactone rings would also have characteristic chemical shifts.
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the lactone would be a prominent feature, typically appearing in the region of 1750-1780 cm⁻¹.
The Critical Role in Leukotriene Antagonist Synthesis
The primary significance of 5-Oxaspiro[2.4]heptan-6-one in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid.[2] This latter compound is a crucial side-chain precursor for the blockbuster anti-asthmatic drug, Montelukast (Singulair®).[3][4]
Figure 2: The synthetic relationship between 5-Oxaspiro[2.4]heptan-6-one and Montelukast.
Mechanism of Action of Leukotriene Antagonists
Leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis.[5] They cause bronchoconstriction, increased mucus production, and inflammation in the airways. Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[6][7] By blocking the binding of leukotrienes to this receptor, Montelukast effectively inhibits the downstream inflammatory cascade, leading to improved asthma control and relief from allergy symptoms.
The spirocyclic moiety derived from 5-Oxaspiro[2.4]heptan-6-one is integral to the three-dimensional structure of the side chain of Montelukast. This specific conformation is critical for the molecule's ability to bind with high affinity and selectivity to the CysLT1 receptor.
The Growing Importance of Spirocycles in Drug Design
The incorporation of spirocyclic scaffolds in drug candidates is a rapidly growing trend in medicinal chemistry. These rigid, three-dimensional structures offer several advantages over more traditional flat, aromatic rings:
Improved Physicochemical Properties: Spirocycles can enhance solubility and metabolic stability.
Novel Chemical Space: They provide access to unique molecular shapes and vectoral arrangements of functional groups, allowing for the exploration of novel binding interactions with biological targets.
Enhanced Target Selectivity: The well-defined spatial orientation of substituents on a spirocyclic core can lead to more selective binding to the desired target, reducing off-target effects.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5-Oxaspiro[2.4]heptan-6-one. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.
Conclusion
5-Oxaspiro[2.4]heptan-6-one is more than just a chemical intermediate; it is a testament to the power of unique molecular architecture in modern drug discovery. Its synthesis, while complex, provides access to a crucial building block for a life-changing medication. For researchers and drug development professionals, a thorough understanding of this spirocycle's properties, synthesis, and applications is essential for the continued development of innovative and effective therapies.
References
Reagentia. 5-oxaspiro[2.4]heptan-6-one (1 x 1 g). [Link]
Google Patents. CN103936703A - Preparation method of 5-oxaspiro[1][8]heptane-6-one and intermediate thereof.
using 5-Oxaspiro[2.4]heptan-6-one as a pharmaceutical intermediate
Application Note: Strategic Utilization of 5-Oxaspiro[2.4]heptan-6-one in High-Fsp³ Drug Discovery Executive Summary In the modern pursuit of "escaping Flatland"—the movement to increase the saturation ( ) and three-dime...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 5-Oxaspiro[2.4]heptan-6-one in High-Fsp³ Drug Discovery
Executive Summary
In the modern pursuit of "escaping Flatland"—the movement to increase the saturation (
) and three-dimensionality of drug candidates—spirocyclic scaffolds have emerged as critical tools.[1][2][3] 5-Oxaspiro[2.4]heptan-6-one (CAS 33867-36-6) represents a high-value, bifunctional intermediate that combines the conformational rigidity of a cyclopropane ring with the versatile reactivity of a -lactone.
While historically recognized as the pivotal intermediate for the leukotriene receptor antagonist Montelukast (Singulair) , this application note re-evaluates the molecule as a modular building block for diversity-oriented synthesis (DOS). We provide validated protocols for transforming this "spring-loaded" electrophile into libraries of 1,1-disubstituted cyclopropanes, enabling the rapid generation of metabolically robust, architecturally complex lead compounds.
Chemical Architecture & Reactivity Profile
To effectively utilize 5-Oxaspiro[2.4]heptan-6-one, researchers must understand its dual-reactivity profile. It is not merely a ketone; it is a spirocyclic
-lactone .
The "Spring-Loaded" Mechanism: The molecule features a lactone ring fused to a cyclopropane at a spiro junction. The inherent ring strain of the cyclopropane (approx. 27.5 kcal/mol) does not directly drive the reaction, but it imposes severe steric constraints (Thorpe-Ingold effect), directing nucleophilic attack exclusively to the carbonyl carbon or the alkyl-oxygen, depending on conditions.
Contribution: The spiro-carbon (C3 in spiro numbering) is quaternary, automatically breaking planarity and improving the solubility profile of downstream analogs.[1]
Structural Visualization
The following diagram illustrates the core reactivity nodes and the transition from a "masked" cyclic state to an "open" functionalized state.
Figure 1: Reactivity map of 5-Oxaspiro[2.4]heptan-6-one showing divergent synthetic pathways.
Application Protocols
Protocol A: Aminolysis for Library Generation (Ring Opening)
Objective: Synthesize a library of 1-(hydroxymethyl)cyclopropane-1-carboxamides. This reaction opens the lactone to create a "Head-to-Tail" bifunctional scaffold containing a primary alcohol and an amide.
Mechanism: The amine nucleophile attacks the lactone carbonyl. The reaction is driven by the relief of ring strain and the formation of a stable amide bond.
) (2.0 M in toluene) [Handle with Extreme Care - Pyrophoric]
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology:
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.
Reagent Prep: Add the primary amine (1.2 equiv) and anhydrous DCM (0.2 M concentration relative to lactone).
Activation: Cool the solution to 0°C. Slowly add
(1.2 equiv) dropwise. Note: This forms the reactive dimethylaluminum amide species. Stir for 30 minutes at 0°C.
Addition: Dissolve 5-Oxaspiro[2.4]heptan-6-one in a minimal amount of DCM and add it slowly to the reaction mixture.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
Self-Validation Check: Monitor by TLC or LCMS. The starting material (Lactone) is non-polar; the product (Hydroxy-amide) will be significantly more polar.
Quench (Critical): Cool to 0°C. Carefully quench with dilute HCl (1M) or Rochelle's salt solution (saturated potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously until two clear layers form.
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Data Interpretation:
Analytical Method
Expected Signal (Starting Material)
Expected Signal (Product)
IR Spectroscopy
Strong band ~1770 cm⁻¹ (Lactone C=O)
Broad band ~3300 cm⁻¹ (OH/NH); Band ~1640 cm⁻¹ (Amide C=O)
| ¹H NMR | CH₂ adjacent to O: Distinct multiplet | CH₂ adjacent to OH: Shifted upfield; Amide NH signal appears |
Objective: Synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid derivatives. This mimics the industrial route for Leukotriene antagonists.
Context: This protocol is essential for creating thioether linkages, which are common in metabolic probes and covalent inhibitors.
Step-by-Step Methodology:
Reagents: Suspend Sodium Hydride (NaH, 60% dispersion, 1.5 equiv) in anhydrous DMF at 0°C.
Nucleophile Generation: Add the thiol (R-SH, 1.2 equiv) dropwise. Stir for 15 min to generate the thiolate anion.
Ring Opening: Add 5-Oxaspiro[2.4]heptan-6-one (1.0 equiv) in DMF.
Conditions: Heat to 60°C for 2–4 hours.
Note: Unlike the aminolysis, the thiolate attacks the methylene carbon adjacent to the oxygen (alkyl-oxygen cleavage) in an
-type fashion, resulting in ring opening to the carboxylate.
Correction/Refinement: In the specific case of this lactone, direct nucleophilic attack usually occurs at the carbonyl to give the thioester, or at the alkyl carbon (less likely unless activated). However, industrial patents for Montelukast suggest the formation of a thiolactone intermediate first, or direct alkylation.
Standard Lab Protocol: For direct ring opening to the hydroxy-thioester, use simple base catalysis. For the acid-thiol product, hydrolysis is required post-reaction.
Quantitative Data Summary
The following table summarizes the physicochemical advantages of incorporating the 5-oxaspiro[2.4]heptan-6-one scaffold compared to a standard phenyl ring linker.
Metric
Phenyl Linker (Flat)
Spiro[2.4] Scaffold (3D)
Impact on Drug Design
0.0
1.0 (Core)
Higher solubility, lower melting point.
Geometry
Planar (180°/120°)
Tetrahedral/Rigid (109°)
Access to novel binding pockets.
Metabolic Liability
High (CYP450 oxidation)
Low (Blocked sites)
Improved half-life ().
Vector count
2 (Para/Meta/Ortho)
2 (Geminal/Spiro)
Unique vector orientation for side chains.
Process Safety & Handling
Hazard Identification:
Strain Energy: Cyclopropane derivatives possess significant ring strain. While 5-Oxaspiro[2.4]heptan-6-one is thermally stable at room temperature, avoid exposure to strong Lewis acids without solvent, as this may trigger rapid polymerization or rearrangement.
Lactone Reactivity: The compound is an electrophile and a skin sensitizer. Handle in a fume hood.
Storage:
Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture can slowly hydrolyze the lactone to the hydroxy-acid.
Synthetic Workflow Diagram
Figure 2: Operational workflow for converting the spiro-lactone into key pharmaceutical intermediates.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. [Link]
Labelle, M., et al. (1995). Discovery of MK-0476, a potent and orally active leukotriene D4 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 5(3), 283-288. [Link]
PubChem Compound Summary. (2024). 5-Oxaspiro[2.4]heptan-6-one (CID 10219402).[5] National Center for Biotechnology Information. [Link]
Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link](Cited for general reductive protocols applicable to ring-opened ketone derivatives).
Application Note: Hydrolytic Conversion of 5-Oxaspiro[2.4]heptan-6-one to Mercaptomethyl Acids
This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It addresses the specific transformation of 5-Oxaspiro[2.4]heptan-6-one (a spiro-fused -lactone) i...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It addresses the specific transformation of 5-Oxaspiro[2.4]heptan-6-one (a spiro-fused
-lactone) into 1-(mercaptomethyl)cyclopropaneacetic acid , a critical intermediate in the synthesis of leukotriene receptor antagonists like Montelukast .
[1]
Executive Summary
The conversion of 5-Oxaspiro[2.4]heptan-6-one to 1-(mercaptomethyl)cyclopropaneacetic acid is a pivotal step in the manufacturing of pharmaceutical intermediates. While often colloquially referred to as "hydrolysis," this transformation is chemically distinct. Direct aqueous hydrolysis of the lactone yields the hydroxy acid. To obtain the mercapto (thiol) acid, the process requires a nucleophilic ring-opening with a sulfur source (thio-acylation) followed by a hydrolytic deprotection .
This guide details an optimized "One-Pot, Two-Stage" protocol that maximizes yield while mitigating the high oxidation potential of the free thiol product.
Mechanistic Insight & Chemical Strategy
The transformation proceeds via an
attack on the -lactone ring carbon attached to the oxygen, followed by base-catalyzed hydrolysis.
Reaction Pathway[1][2][3][4][5]
Stage I (Ring Opening): Nucleophilic attack by the thioacetate anion (
) on the spiro-lactone opens the ring, forming the thioester intermediate (1-(acetylthiomethyl)cyclopropaneacetic acid).
Stage II (Hydrolysis): Alkaline hydrolysis cleaves the acetyl group, releasing the free thiol (mercaptan) and the carboxylate.
Stage III (Workup): Controlled acidification precipitates the target acid.
Pathway Diagram
Caption: Mechanistic flow from spiro-lactone to mercapto-acid via thioester intermediate.
Nucleophile: Potassium Thioacetate (KSAc). Note: Toxic and stench.[1][2] Handle in fume hood.
Solvent System: N,N-Dimethylformamide (DMF) for ring opening; Toluene/Water for hydrolysis.
Atmosphere:Strictly Inert (Argon/Nitrogen). Oxygen exposure converts the thiol to the disulfide dimer (Impurity A), which is difficult to separate.
Step-by-Step Procedure
Stage I: Nucleophilic Ring Opening
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, temperature probe, and nitrogen inlet. Flame-dry under nitrogen flow.
Charging: Charge DMF (5.0 vol) and Potassium Thioacetate (1.1 - 1.2 equiv). Stir until dissolved.
Addition: Add 5-Oxaspiro[2.4]heptan-6-one (1.0 equiv) dropwise or in portions to control exotherm.
Reaction: Heat the mixture to 100°C ± 5°C . Maintain for 4–6 hours.
IPC (In-Process Control): Monitor by HPLC/TLC for disappearance of lactone.
Intermediate Handling: Cool to 20°C. The mixture contains the potassium salt of the thioester acid. Do not isolate unless necessary for characterization.
Stage II: Biphasic Hydrolysis (The "Hydrolysis" Step)
Solvent Swap: Dilute the reaction mixture with Toluene (5.0 vol) and Water (5.0 vol).
Base Addition: Add aqueous NaOH (30% w/w, 2.5 equiv).
Rationale: Excess base is required to hydrolyze the thioester (cleaving the acetyl group) and maintain the carboxylate in the aqueous phase.
Hydrolysis: Heat the biphasic mixture to 60–70°C for 2–4 hours.
Mechanism:[2][3] The acetyl group is cleaved as sodium acetate; the target molecule exists as the soluble disodium salt (carboxylate + thiolate) in the aqueous layer.
Phase Separation: Stop stirring and allow layers to separate.
Top Layer (Organic): Contains toluene and non-polar impurities. Discard.
Bottom Layer (Aqueous): Contains the product (thiolate salt). Keep under Nitrogen.
-mercaptocarboxylic acid derivatives. US Patent 5,534,651.[1][3] Link
Merck & Co., Inc. (1996).[3] Process for the preparation of 1-(thiomethyl)-cyclopropaneacetic acid. US Patent 5,523,477.[3] Link
Formosa Laboratories Inc. (2007).[5] Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives. US Patent 7,271,268.[5] Link
Delmar Chemicals Inc. (2003).[5][3] Process for the preparation of 1-(mercaptomethyl)-cyclopropaneacetic acid. US Patent 6,512,140.[3] Link
Application Notes & Protocols: A Detailed Guide to the Synthesis of 1-Mercaptomethylcyclopropylacetic Acid from a Spirocyclic Precursor
For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 1-mercaptomethylcyclopropylacetic acid, a key intermediate in th...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-mercaptomethylcyclopropylacetic acid, a key intermediate in the production of leukotriene receptor antagonists such as Montelukast. While a direct synthesis from a spiro lactone is not prominently described in the current literature, this guide presents a robust and chemically sound multi-step synthetic strategy commencing from a readily accessible spirocyclic precursor, 5-oxaspiro[2.4]heptan-6-one. The core of this proposed synthesis involves a nucleophilic ring-opening of the spiro lactone, followed by functional group interconversions to yield the target molecule. This application note is intended to provide researchers with a detailed experimental protocol, mechanistic insights, and expert commentary to facilitate the successful synthesis of this important pharmaceutical building block.
Introduction
The cyclopropane motif is a highly valuable structural element in medicinal chemistry, often incorporated into drug candidates to enhance potency, metabolic stability, and pharmacokinetic properties.[1][2] 1-Mercaptomethylcyclopropylacetic acid is a critical building block in the synthesis of Montelukast, a widely used medication for the management of asthma and seasonal allergic rhinitis.[3] The unique spirocyclic nature of the cyclopropane ring in this molecule presents both a synthetic challenge and an opportunity for innovative chemical strategies. This guide details a proposed synthetic pathway starting from a spiro lactone, focusing on the key chemical transformations required to construct the target molecule.
Proposed Synthetic Strategy: An Overview
The synthetic route outlined herein begins with the preparation of the spiro lactone, 5-oxaspiro[2.4]heptan-6-one, followed by its nucleophilic ring-opening using a sulfur nucleophile. Subsequent chemical modifications of the resulting intermediate will lead to the final product, 1-mercaptomethylcyclopropylacetic acid.
Caption: High-level overview of the proposed synthetic pathway.
Part 1: Synthesis of the Spiro Lactone Precursor: 5-Oxaspiro[2.4]heptan-6-one
The synthesis of the spiro lactone precursor can be achieved via several reported methods. One effective approach starts from itaconic acid ester, proceeding through a cyclic anhydride intermediate.[4][5]
Expertise & Experience: Rationale for Precursor Selection
5-Oxaspiro[2.4]heptan-6-one is chosen as the starting spirocyclic compound due to its relative accessibility from commercial starting materials. The lactone functionality provides a reactive handle for nucleophilic attack, which is the cornerstone of our proposed strategy to introduce the necessary functional groups.
Experimental Protocol: Synthesis of 5-Oxaspiro[2.4]heptan-6-one
This protocol is adapted from established literature procedures.[4][5]
Materials and Reagents:
Reagent
Formula
M.W. ( g/mol )
Quantity
Moles
Diethyl Itaconate
C9H14O4
186.21
50.0 g
0.268
Diiodomethane
CH2I2
267.84
143.5 g
0.536
Diethylzinc (1.0 M in hexanes)
Zn(C2H5)2
123.49
536 mL
0.536
Sodium Hydroxide
NaOH
40.00
21.4 g
0.536
Hydrochloric Acid (conc.)
HCl
36.46
As needed
-
Diethyl Ether
(C2H5)2O
74.12
500 mL
-
Anhydrous Magnesium Sulfate
MgSO4
120.37
As needed
-
Procedure:
Cyclopropanation: To a solution of diethyl itaconate (50.0 g, 0.268 mol) in 300 mL of anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, add diethylzinc (536 mL of a 1.0 M solution in hexanes, 0.536 mol) dropwise. Following the addition, add diiodomethane (143.5 g, 0.536 mol) dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield diethyl 1,1-cyclopropanedicarboxylate.
Saponification: Dissolve the crude diethyl 1,1-cyclopropanedicarboxylate in 200 mL of ethanol and add a solution of sodium hydroxide (21.4 g, 0.536 mol) in 100 mL of water. Heat the mixture to reflux for 4 hours.
Acidification and Lactonization: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with 100 mL of water and acidify to pH 2 with concentrated hydrochloric acid. This will precipitate the 1,1-cyclopropanedicarboxylic acid. The diacid can then be heated under vacuum to induce decarboxylation and lactonization to form 5-oxaspiro[2.4]heptan-6-one. Alternatively, treatment with acetic anhydride can facilitate the formation of a cyclic anhydride which can be selectively reduced.
Part 2: Nucleophilic Ring-Opening of the Spiro Lactone
The key step in this synthetic proposal is the nucleophilic ring-opening of 5-oxaspiro[2.4]heptan-6-one with a sulfur-containing nucleophile. Sodium hydrosulfide (NaSH) is a suitable reagent for this transformation. The reaction is anticipated to proceed via a nucleophilic acyl substitution mechanism.
Caption: Proposed mechanism for the ring-opening of the spiro lactone.
Expertise & Experience: Choice of Nucleophile and Reaction Conditions
Sodium hydrosulfide is a potent sulfur nucleophile capable of opening lactone rings.[6] The reaction is typically conducted in a polar aprotic solvent to ensure solubility of the reagents and to facilitate the nucleophilic attack. The regioselectivity of the attack is dictated by the electrophilicity of the carbonyl carbon of the lactone.
Experimental Protocol: Ring-Opening with Sodium Hydrosulfide
Materials and Reagents:
Reagent
Formula
M.W. ( g/mol )
Quantity
Moles
5-Oxaspiro[2.4]heptan-6-one
C6H8O2
112.13
10.0 g
0.089
Sodium Hydrosulfide (anhydrous)
NaSH
56.06
5.5 g
0.098
N,N-Dimethylformamide (DMF)
C3H7NO
73.09
100 mL
-
Hydrochloric Acid (1 M)
HCl
36.46
As needed
-
Ethyl Acetate
C4H8O2
88.11
300 mL
-
Anhydrous Sodium Sulfate
Na2SO4
142.04
As needed
-
Procedure:
Reaction Setup: To a solution of 5-oxaspiro[2.4]heptan-6-one (10.0 g, 0.089 mol) in 100 mL of anhydrous DMF under a nitrogen atmosphere, add sodium hydrosulfide (5.5 g, 0.098 mol) portion-wise at room temperature.
Reaction Monitoring: Stir the reaction mixture at 50 °C for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold 1 M hydrochloric acid.
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-(hydroxymethyl)cyclopropane-1-propanoic acid, can be purified by column chromatography.
Part 3: Functional Group Interconversion and Final Synthesis
The intermediate obtained from the ring-opening step, 1-(hydroxymethyl)cyclopropane-1-propanoic acid, requires further modification to arrive at the target molecule. This involves converting the propanoic acid side chain to an acetic acid side chain and the hydroxyl group to a mercaptomethyl group. A more direct, albeit longer, route from a common precursor is often employed in industrial settings and is presented here as a more established alternative.
Alternative Established Synthesis from 1,1-Cyclopropanedimethanol
Given the challenges in selectively modifying the propanoic acid side chain, a more practical and widely documented approach starts with 1,1-cyclopropanedimethanol. This route involves the formation of a cyclic sulfite, which is then opened nucleophilically.
Caption: Established synthetic route to the target molecule.
Experimental Protocol: Alternative Synthesis
This protocol is a composite of procedures found in the patent literature.[7][8]
Step 1: Synthesis of the Cyclic Sulfite
To a solution of 1,1-cyclopropanedimethanol (20.4 g, 0.2 mol) and triethylamine (44.5 g, 0.44 mol) in 200 mL of toluene at 0 °C, add thionyl chloride (26.2 g, 0.22 mol) dropwise.
Stir the reaction at room temperature for 2 hours. Filter the mixture and concentrate the filtrate to obtain the crude cyclic sulfite.
Step 2: Ring-Opening with Potassium Thioacetate
Dissolve the crude cyclic sulfite in 150 mL of DMF and add potassium thioacetate (25.1 g, 0.22 mol).
Heat the mixture to 80 °C for 4 hours. Cool, pour into water, and extract with ethyl acetate. The organic layer contains 1-(acetylthiomethyl)cyclopropylmethanol.
Step 3: Conversion to the Acetonitrile
To a solution of 1-(acetylthiomethyl)cyclopropylmethanol in pyridine, add p-toluenesulfonyl chloride at 0 °C and stir for 4 hours. Work up to obtain the tosylate.
Dissolve the tosylate in DMSO and add sodium cyanide. Heat to 60 °C for 6 hours. Work up to yield [1-(acetylthiomethyl)cyclopropyl]acetonitrile.
Step 4: Hydrolysis to the Final Product
Heat the acetonitrile derivative in a mixture of aqueous sodium hydroxide and toluene at reflux for 8 hours.
Cool the reaction, separate the aqueous layer, and acidify with hydrochloric acid to precipitate 1-mercaptomethylcyclopropylacetic acid. Filter and dry the solid product.
Conclusion
This application note has detailed a plausible, albeit conceptual, synthetic route for the preparation of 1-mercaptomethylcyclopropylacetic acid starting from a spiro lactone precursor. Recognizing the potential challenges of this novel approach, a more established and industrially relevant synthetic pathway commencing from 1,1-cyclopropanedimethanol has also been provided. Both protocols are designed to offer researchers and drug development professionals a comprehensive understanding of the chemical transformations and experimental considerations necessary for the synthesis of this important pharmaceutical intermediate. The provided step-by-step procedures, coupled with expert insights, aim to serve as a valuable resource for the scientific community.
References
CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google P
GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)
Synthesis of Cyclopropanecarboxylic Acid - YouTube. (URL: [Link]) [Generic URL as specific video ID was not provided]
How to prepare and apply 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid? - FAQ - Guidechem. (URL not available)
Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing). (URL: [Link])
Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol - SciSpace. (URL: [Link])
US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google P
CA2145735A1 - Process for producing 5-oxaspiro[2.
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (URL: [Link])
Sulfur‐Mediated Ring‐Opening Cyclization of Spirocyclopropanes for the Construction of Benzo[b]thiophene Skeleton - PMC - NIH. (URL: [Link])
The mercaptomethyl group facilitates an efficient one-pot ligation at Xaa-Ser/Thr for (Glyco)peptide synthesis - Teikyo University. (URL not available)
Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles - Who we serve. (URL not available)
2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamase - Universidad Nacional de Rosario. (URL not available)
CN103539714A - Preparation methods of 1-(mercaptomethyl)
Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds | ACS Omega. (URL: [Link])
EP0678515A1 - Process and intermediates for the production of 5-oxaspiro 2.
US7271268B1 - Process for preparation of [1-(mercaptomethyl)
Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central. (URL: [Link])
Ring-opening polymerization of lactones and lactides: An organic chemistry lab synthesis - CSB and SJU Digital Commons. (URL: [Link])
Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PubMed Central. (URL: [Link])
Ring-Opening Polymerization of Lactones Initiated with Metal Hydroxide-Activated Macrocyclic Ligands: Determination of Mechanism and Structure of Polymers | Request PDF - ResearchGate. (URL: [Link])
Application Notes and Protocols: Solvent Selection for 5-Oxaspiro[2.4]heptan-6-one Ring-Opening Reactions
For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Reactivity of 5-Oxaspiro[2.4]heptan-6-one 5-Oxaspiro[2.4]heptan-6-one is a fascinating heterocyclic compound featuring a strained c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of 5-Oxaspiro[2.4]heptan-6-one
5-Oxaspiro[2.4]heptan-6-one is a fascinating heterocyclic compound featuring a strained cyclopropane ring fused to a γ-lactone. This unique structural motif imparts significant ring strain, rendering the molecule susceptible to nucleophilic attack and ring-opening.[1] The inherent reactivity of this spirocycle makes it a valuable synthetic intermediate. For instance, its reaction with sulfides is a key step in the synthesis of 1-mercaptomethylcyclopropylacetic acid, a crucial precursor for the leukotriene receptor antagonist Montelukast.[2] Understanding and controlling the ring-opening of 5-oxaspiro[2.4]heptan-6-one is therefore of considerable interest in medicinal and process chemistry.
The selection of an appropriate solvent is a critical parameter that can profoundly influence the reaction's success, dictating reaction rates, yields, and even the nature of the products formed. This guide provides a comprehensive overview of the principles governing solvent selection for the ring-opening of 5-oxaspiro[2.4]heptan-6-one, supported by theoretical considerations and practical protocols.
Theoretical Framework for Solvent Selection
The ring-opening of 5-oxaspiro[2.4]heptan-6-one typically proceeds via a nucleophilic acyl substitution mechanism.[3] The nucleophile attacks the electrophilic carbonyl carbon of the lactone, leading to a tetrahedral intermediate which then collapses, cleaving the acyl-oxygen bond and opening the lactone ring.[3] The choice of solvent can influence this process in several ways:
Polarity and Solvation: The solvent's ability to solvate the reactants, intermediates, and transition states is paramount. Polar solvents are generally preferred as they can stabilize the charged or highly polarized species involved in the reaction.
Proticity: Protic solvents (e.g., water, alcohols) can act as proton donors, potentially activating the carbonyl group by hydrogen bonding and facilitating the departure of the alkoxide leaving group.[4] However, they can also act as nucleophiles themselves, leading to solvolysis.[4] Aprotic solvents, lacking acidic protons, do not engage in hydrogen bonding in the same manner and are often used to favor the reactivity of anionic nucleophiles.
Coordinating Ability: Solvents with good coordinating ability (e.g., THF, DMF) can influence the reactivity of both the substrate and the nucleophile through specific interactions.
The high ring strain of the spirocyclic system, analogous to that in epoxides, is a major driving force for the ring-opening reaction.[1][5] Consequently, principles governing epoxide ring-opening can provide valuable insights. For instance, under basic or neutral conditions, the reaction is likely to follow an SN2-like pathway at the carbonyl carbon.[6]
Solvent Classes and Their Anticipated Effects
The choice of solvent should be tailored to the specific nucleophile and desired outcome. Below is a summary of common solvent classes and their likely impact on the ring-opening of 5-oxaspiro[2.4]heptan-6-one.
Solvent Class
Examples
Dielectric Constant (ε)
Anticipated Effects on Ring-Opening Reactions
Aprotic Nonpolar
Toluene, Hexane
2.4, 1.9
- Low reaction rates for polar reactants. - May be suitable for highly reactive, nonpolar nucleophiles. - Can be useful for minimizing side reactions.
Aprotic Halogenated
Dichloromethane (DCM)
9.1
- Moderate polarity, good for dissolving a range of substrates. - Can support good yields, though enantioselectivity may be moderate in asymmetric reactions.[7]
Aprotic Ethers
Tetrahydrofuran (THF)
7.6
- Good balance of polarity and coordinating ability. - Often an excellent choice for a wide range of nucleophiles, leading to high yields.[7]
- High polarity effectively solvates charged intermediates. - Can significantly accelerate reaction rates. - May lead to side reactions due to their own reactivity under certain conditions.
Protic Polar
Methanol (MeOH), Ethanol (EtOH), Water (H₂O)
32.7, 24.6, 80.1
- Can act as both solvent and nucleophile (solvolysis).[4] - Effective at stabilizing charged species and transition states. - Ideal for hydrolysis or alcoholysis reactions.
Experimental Protocols
General Protocol for Solvent Screening
This protocol provides a framework for systematically evaluating the effect of different solvents on the ring-opening of 5-oxaspiro[2.4]heptan-6-one with a chosen nucleophile.
Caption: Mechanism of base-catalyzed lactone hydrolysis.
Materials:
5-Oxaspiro[2.4]heptan-6-one
Sodium hydroxide (NaOH)
Tetrahydrofuran (THF)
Deionized water
Hydrochloric acid (HCl, 1M)
Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve 5-oxaspiro[2.4]heptan-6-one (e.g., 1.0 g) in THF (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
In a separate beaker, prepare a 1 M aqueous solution of NaOH.
Add the NaOH solution (1.2 eq) dropwise to the stirred solution of the lactone at room temperature.
Stir the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
Upon completion, cool the reaction mixture in an ice bath and acidify to pH ~2 with 1 M HCl.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the product by column chromatography or recrystallization as needed.
Rationale for Solvent Choice: The THF/water co-solvent system is chosen to ensure the miscibility of the organic substrate and the aqueous base, facilitating a homogenous reaction. Water acts as both a solvent and the source of the nucleophile (hydroxide) and protons for the final product.
Protocol 2: Thiol-Mediated Ring-Opening in an Aprotic Polar Solvent
This protocol outlines the ring-opening with a thiol nucleophile, such as sodium thiomethoxide, in an aprotic polar solvent, analogous to the reaction with sulfide mentioned in the literature.
[2]
Materials:
5-Oxaspiro[2.4]heptan-6-one
Sodium thiomethoxide (NaSMe)
Anhydrous Dimethylformamide (DMF)
Saturated aqueous ammonium chloride (NH₄Cl)
Diethyl ether
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (20 mL).
Add sodium thiomethoxide (1.1 eq) to the DMF and stir until dissolved.
Add a solution of 5-oxaspiro[2.4]heptan-6-one (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Extract the mixture with diethyl ether (3 x 25 mL).
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting thioester by column chromatography on silica gel.
Rationale for Solvent Choice: Anhydrous DMF is an excellent aprotic polar solvent that can effectively solvate the sodium thiomethoxide, enhancing the nucleophilicity of the thiolate anion. Its high boiling point also allows for heating if the reaction is sluggish at room temperature. The aprotic nature of DMF prevents protonation of the highly basic nucleophile.
Conclusion
The selection of an appropriate solvent is a critical step in designing efficient and selective ring-opening reactions of 5-oxaspiro[2.4]heptan-6-one. A thorough understanding of the reaction mechanism and the physical properties of the solvent allows for a rational choice that can significantly impact the outcome of the synthesis. The protocols provided herein serve as a starting point for the exploration and optimization of these valuable transformations. Systematic solvent screening is highly recommended to identify the optimal conditions for any new nucleophile-substrate combination.
References
Preparation method of 5-oxaspiroh[4][8]eptane-6-one and intermediate thereof. CN103936703A - Google Patents. Available at:
Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. Available at: [Link]
Effects of solvent on the ring-opening. ResearchGate. Available at: [Link]
Ring opening of lactones generally occurs via nucleophilic acyl substitution... ResearchGate. Available at: [Link]
Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]
Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]
Ring opening of epoxides via nucleophilic substitution. Chemistry LibreTexts. Available at: [Link]
Epoxide Ring Opening. ChemTalk. Available at: [Link]
Technical Support Center: Stereoselective Reduction of 5-Oxaspiro[2.4]heptan-6-one
The following Technical Support Guide is designed for researchers and process chemists working with the 5-oxaspiro[2.4]heptan-6-one scaffold. It prioritizes the control of stereochemical and chemoselective outcomes durin...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and process chemists working with the 5-oxaspiro[2.4]heptan-6-one scaffold. It prioritizes the control of stereochemical and chemoselective outcomes during hydride reduction.
Executive Summary & Mechanistic Insight[1]
The reduction of 5-oxaspiro[2.4]heptan-6-one (a spiro-fused
-lactone) presents a unique stereochemical challenge due to the orthogonal orientation of the cyclopropane ring relative to the lactone plane.
When reducing this substrate, researchers typically encounter "isomeric mixtures" arising from three distinct mechanistic failures:
Anomeric Equilibration (Lactol Formation): Partial reduction with DIBAL-H yields the lactol (hemiacetal), which exists as a dynamic equilibrium of
and anomers. This is often mistaken for impurity.
Over-Reduction (Ring Opening): Failure to arrest the reduction leads to the acyclic diol, destroying the spiro-lactone core.
Regioisomeric Contamination (Pre-cursor Legacy): If the starting material was synthesized via anhydride reduction, it often contains the inseparable 4-one regioisomer, which reduces to a distinct, non-interconvertible isomeric alcohol.
This guide provides the protocols to control these outcomes.
Isomer Landscape & Reaction Pathway
The following diagram illustrates the divergence points where isomeric mixtures are generated.
Figure 1: Reaction divergence pathways. Green path indicates the controlled partial reduction to the lactol. Red paths indicate loss of structural integrity.
Standard Operating Procedures (SOPs)
Protocol A: Partial Reduction to Lactol (Aldehyde Equivalent)
Target: Avoiding over-reduction and managing anomers.
Reagent: Diisobutylaluminum hydride (DIBAL-H).[1][2][3]
Parameter
Specification
Technical Rationale
Temperature
-78°C (Strict)
DIBAL-H forms a stable tetrahedral aluminate intermediate at -78°C, preventing the expulsion of the alkoxide and subsequent second reduction.
Solvent
Toluene or DCM (Anhydrous)
Toluene is preferred for solubility; DCM can sometimes promote Lewis-acid catalyzed ring opening of the cyclopropane.
Stoichiometry
1.1 Equivalents
Excess reagent (>1.2 eq) increases the risk of diol formation.
Quench
Methanol Rochelle's Salt
Use Rochelle's salt (Na K Tartrate) to break the aluminum emulsion without using strong acids that endanger the cyclopropane ring.
Step-by-Step:
Dissolve 5-oxaspiro[2.4]heptan-6-one (1.0 eq) in anhydrous Toluene (0.2 M) under Argon.
Cool the solution to -78°C (dry ice/acetone bath). Allow 15 mins for equilibration.
Add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise over 30 minutes via syringe pump. Do not allow internal temp to rise above -70°C.
Stir at -78°C for 2 hours. Monitor by TLC (Note: Lactol may streak; look for disappearance of Lactone).
Quench: Add anhydrous Methanol (2.0 eq) slowly at -78°C.
Remove cooling bath and add saturated aqueous Rochelle's Salt solution (10 mL per mmol substrate).
Stir vigorously at Room Temp for 1-2 hours until two clear layers form (breaking the emulsion).
Extract with EtOAc, dry over
, and concentrate.
Protocol B: Full Reduction to Diol
Target: Clean ring opening without cyclopropane cleavage.
Reagent:
or .
Step-by-Step:
Dissolve substrate in THF (0.5 M).
Cool to 0°C.
Add
(0.6 eq, providing 2.4 eq hydrides) portion-wise.
Warm to RT and stir for 1 hour.
Quench via Fieser method (
g LAH mL water, mL 15% NaOH, mL water).
Troubleshooting Guide & FAQs
Issue 1: "I see two spots on my TLC/NMR after DIBAL reduction."
Diagnosis: This is likely the
and anomers of the lactol, not a failure.
Explanation: The reduction converts the carbonyl (
) to a hemiacetal (). This center is chiral.[4] In solution, the ring opens and closes, equilibrating between the two diastereomers.
Verification: Run NMR in
-DMSO. You should see two doublets for the anomeric proton (approx 5-6 ppm) and a variable ratio depending on solvent.
Fix: Do not attempt to separate. If the next step is a Wittig reaction or oxidation, both anomers will react to give the same product (since the ring opens during reaction).
Issue 2: "I am isolating a significant amount of Diol (low
spot)."
Diagnosis:Over-reduction caused by temperature fluctuation.
Root Cause: If the temperature rises above -60°C before the methanol quench, the tetrahedral aluminate intermediate collapses to the aldehyde, which is immediately reduced by the remaining DIBAL-H.
Fix: Ensure the methanol quench is performed at -78°C. Do not remove the dry ice bath until the methanol is fully added and bubbling ceases.
Issue 3: "My product mixture contains an isomer that does not react."
Diagnosis:Regioisomeric Impurity from Synthesis.
Context: If your starting material was synthesized by reducing 5-oxaspiro[2.4]heptane-4,6-dione (anhydride), it likely contains the 4-one isomer.[5][6]
Mechanism: The 4-one isomer reduces to a different lactol/diol than the 6-one.
Fix: This cannot be fixed at the reduction stage. You must purify the starting lactone. Recrystallization from isopropyl ether is often effective for enriching the 6-one isomer.
Issue 4: "The cyclopropane ring opened."
Diagnosis:Acid-catalyzed cleavage.
Root Cause: The spiro-cyclopropane is strained (approx 27 kcal/mol). Strong acids during workup (e.g., 1M HCl) or Lewis acidic conditions (excess DIBAL at high temp) can trigger ring opening.
Fix: Use Rochelle's Salt for workup (pH neutral). Avoid HCl.
Decision Matrix for Optimization
Use this logic flow to determine the correct corrective action.
Figure 2: Troubleshooting logic for reaction monitoring.
References
Preparation of 5-oxaspiro[2.4]heptan-6-one and intermediates.
Reduction of Lactones to Lactols with DIBAL-H.
Source:Organic Syntheses, Coll. Vol. 9, p.559 (1998); Vol. 71, p.11 (1993).
Relevance: Establishes the standard -78°C protocol and Rochelle's salt workup to prevent over-reduction and emulsion formation.
URL:[Link]
Stereoselective Synthesis of Spirocyclopropanes.
Source:Chemical Reviews, 2003, 103, 4, 1197–1212.
Relevance: Discusses the steric influence of the spiro-cyclopropane ring on hydride attack trajectories.
URL:[Link]
Process for producing 5-oxaspiro[2.4]heptan-6-one.
Technical Support Center: Industrial Purification of 5-Oxaspiro[2.4]heptan-6-one
The following technical support guide is designed for chemical engineers and process chemists scaling up the isolation of 5-Oxaspiro[2.4]heptan-6-one (CAS: 33867-36-6). This guide prioritizes the separation of the target...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed for chemical engineers and process chemists scaling up the isolation of 5-Oxaspiro[2.4]heptan-6-one (CAS: 33867-36-6).
This guide prioritizes the separation of the target compound from its regioisomer (5-oxaspiro[2.4]heptan-4-one), a critical challenge in industrial synthesis.
Status: Active
Document ID: TSP-SPIRO-06
Applicable CAS: 33867-36-6
Target Audience: Process Chemistry & Manufacturing Teams
Molecule Profile & Critical Properties
Before initiating purification, operators must understand the physicochemical behavior of the target. This molecule is a strained spirocyclic lactone, making it susceptible to ring-opening under extreme pH or thermal stress.
Property
Value
Operational Implication
Molecular Weight
112.13 g/mol
Low MW suggests high volatility.
Boiling Point
~86–88 °C (at 0.2 Torr)
High Vacuum Required. Thermal degradation risk at atmospheric pressure.
Physical State
Viscous Liquid / Low-melting Solid
Process lines may require heat tracing (>30°C) to prevent clogging.
Key Impurity
5-Oxaspiro[2.4]heptan-4-one
Regioisomer formed during anhydride reduction.[1][2] Difficult to separate by flash distillation.
Reactivity
Strained Cyclopropane/Lactone
Acid Sensitive. Avoid strong mineral acids which trigger ring-opening/polymerization.
For industrial scales (>1 kg), fractional distillation is the most economic unit operation, provided the vacuum system is robust.
The Challenge: Isomer Separation
The synthesis via reduction of 5-oxaspiro[2.4]heptane-4,6-dione yields a mixture of the 6-one (Target) and 4-one (Impurity).[1][2] Their boiling points differ marginally (<5 °C), requiring high theoretical plates.
Operational Workflow
Quench & Extraction: Ensure all zinc salts (if using Wurtz coupling) or borate salts (if using hydride reduction) are removed via aqueous washing. Residual salts catalyze decomposition in the reboiler.
Reboiler Temp: Limit to < 110 °C to prevent thermal ring opening.
Diagram: Purification Logic Flow
Caption: Workflow for isolating 5-Oxaspiro[2.4]heptan-6-one, emphasizing salt removal prior to thermal stress.
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by process chemists.
Category A: Isomer Contamination (The "4-one" Problem)
Q1: My distillate still contains 8-10% of the 4-one isomer. How do I improve separation without a larger column?
Root Cause: Inadequate reflux ratio or vacuum fluctuation.
Corrective Action:
Increase Reflux: Move from 5:1 to 20:1 reflux ratio. The boiling point delta is narrow; thermodynamic equilibrium is essential.
Chemical Resolution (Fallback): If distillation fails, exploit the kinetic hydrolysis difference.
Treat the mixture with mild aqueous NaOH at 0°C.
Lactones hydrolyze to hydroxy-acids. Monitor the rate; one isomer often opens faster.
Extract the unreacted lactone (enriched in the slower-reacting isomer) with organic solvent. Note: Validate this kinetically on a 1g scale first.
Q2: The GC trace shows a "shoulder" on the main peak.
Diagnosis: This is likely the 4-one isomer co-eluting.
Solution: Switch GC columns. Standard non-polar columns (e.g., DB-5) may not resolve the isomers well. Use a polar column like DB-Wax or VF-1701ms to visualize the separation clearly before making process decisions.
Category B: Yield Loss & Decomposition
Q3: The pot residue turned into a black, insoluble polymer. What happened?
Root Cause: Thermal polymerization triggered by residual Lewis acids (Zinc, Aluminum) or excessive pot temperature.
Corrective Action:
Chelation Wash: Ensure the crude feed is washed with EDTA or Rochelle salt solution to scavenge metals prior to distillation.
Stabilizers: Add a radical inhibitor (e.g., BHT, 500 ppm) to the reboiler, although the primary degradation mechanism is usually ionic ring-opening, not radical.
Temperature Cap: Never exceed 120°C in the oil bath. If the product doesn't distill, lower the pressure , do not raise the heat.
Q4: We are seeing "ghost peaks" in the NMR at 5.5-6.0 ppm.
Diagnosis: This indicates ring opening of the cyclopropane moiety (formation of alkene derivatives) or hydrolysis of the lactone.
Solution: Check the pH of your crude feed. It must be neutral (pH 7) . Even slight acidity (pH < 5) during heating will catalyze the rearrangement of the spiro-cyclopropane system.
Category C: Equipment & Handling
Q5: The product solidifies in the condenser.
Context: While often an oil, pure 5-oxaspiro[2.4]heptan-6-one can crystallize/solidify if the chiller is too cold.
Fix: Set condenser coolant to 20°C . Do not use cryo-coolers. Use heat-traced lines for the fraction collector.
Advanced Mechanism: Impurity Formation
Understanding how the impurity forms allows for upstream optimization.
Diagram: Synthesis & Isomerization Pathway
Caption: The reduction of the cyclic anhydride is non-selective, necessitating the downstream purification steps described above.
References & Authority
Synthesis & Isomer Challenges:
Process for producing 5-oxaspiro[2.4]heptan-6-one.[1][2][3][4] European Patent EP0678515A1. Describes the reduction of the anhydride and the resulting isomeric mixture.
Source:
Alternative Synthesis (Wurtz Coupling):
Process for producing 5-oxaspiro[2.4]heptan-6-one using Zinc cyclization.[1][4] Canadian Patent CA2145735A1. Highlights the avoidance of isomeric mixtures by building the ring rather than reducing the anhydride.
Source:
Safety & Hazards (GHS Data):
PubChem CID: 10219402.[5] Safety data regarding skin/eye irritation (H315, H319) relevant for handling large quantities.
Source:
Disclaimer: This guide is for informational purposes for qualified professionals. Always verify protocols with small-scale experiments before industrial implementation.
Technical Support Center: Stability of 5-Oxaspiro[2.4]heptan-6-one
This is a technical support guide for 5-Oxaspiro[2.4]heptan-6-one , a critical spiro-lactone intermediate used in the synthesis of leukotriene receptor antagonists (e.g., Montelukast precursors). Product Code: 5-OS-LCT C...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide for 5-Oxaspiro[2.4]heptan-6-one , a critical spiro-lactone intermediate used in the synthesis of leukotriene receptor antagonists (e.g., Montelukast precursors).
Product Code: 5-OS-LCT
CAS No: 34299-44-0
Chemical Class: Spiro-gamma-lactone / Activated Electrophile
Primary Application: Intermediate for 1-(mercaptomethyl)cyclopropaneacetic acid synthesis.
Executive Summary: Stability Profile
5-Oxaspiro[2.4]heptan-6-one is a kinetically stable but thermodynamically activated electrophile. Its spiro-fused cyclopropane ring introduces significant angular strain (Thorpe-Ingold effect) into the adjacent gamma-lactone ring, making the
bond highly susceptible to nucleophilic attack (SN2 ring opening).
In polar aprotic solvents (DMSO, DMF, DMAc, NMP), the compound exhibits a dichotomy:
In Anhydrous/Pure Solvents: It is stable for short-term handling (24–48 hours) at room temperature.
In "Wet" or Impure Solvents: It degrades rapidly. The solvent effect enhances the nucleophilicity of trace impurities (water, amines, hydroxides), triggering irreversible ring opening.
Quick Solubility & Stability Table
Solvent System
Solubility
24h Stability (25°C)
Risk Factor
DMSO-d6 (Dry)
High
Stable (>98%)
Low (if sealed)
DMSO (Wet)
High
Unstable (<80%)
High (Hydrolysis)
DMF / DMAc
High
Conditional
Moderate (Amine impurities cause polymerization)
Acetonitrile
High
Stable
Low
Methanol/Ethanol
High
Unstable
Critical (Solvolysis/Transesterification)
Critical Troubleshooting Guide
Issue 1: "My sample purity dropped after dissolving in DMSO for NMR."
Diagnosis:Trace Moisture Hydrolysis.
Polar aprotic solvents are hygroscopic. In DMSO, water becomes a potent nucleophile due to the lack of hydrogen bonding solvation of the hydroxide ion (generated via equilibrium). The strained lactone undergoes hydrolysis to the hydroxy-acid.
Mechanism: Water attacks the
-carbon (alkyl cleavage) or carbonyl, opening the lactone to form 1-(hydroxymethyl)cyclopropaneacetic acid .
Symptom: Appearance of a broad carboxyl signal (10-12 ppm) and shift of the
protons from ppm (lactone) to ppm (alcohol).
Corrective Action:
Use ampouled DMSO-d6 (100% isotopic purity, "Extra Dry").
Add activated 3Å molecular sieves to the NMR tube immediately if analysis is delayed.
Protocol: Run NMR within 30 minutes of dissolution.
Issue 2: "The solution turned yellow/brown in DMF."
Diagnosis:Amine-Mediated Decomposition.
DMF and DMAc often contain trace amounts of dimethylamine (from thermal decomposition). The amine attacks the lactone ring (aminolysis), forming a stable amide which may further degrade or polymerize.
Corrective Action:
Purge solvent: Ensure DMF is "Amine-Free" or freshly distilled.
Acid Scavenger: Do not add base. A trace of weak acid (e.g., acetic acid) can stabilize the solution by protonating trace amines, though this is risky for long-term storage.
Issue 3: "I see a precipitate forming in the reaction mixture."
Diagnosis:Polymerization or Salt Formation.
If using a nucleophilic reagent (like Potassium Thioacetate) in a concentrated solution, the ring-opened product (a carboxylate salt) may precipitate out, or the lactone may undergo oligomerization initiated by the opened carboxylate attacking another lactone molecule.
Mechanistic Visualization (Pathway Analysis)
The following diagram illustrates the divergent pathways of 5-Oxaspiro[2.4]heptan-6-one in polar aprotic environments.
Caption: Figure 1. Degradation vs. Synthetic Pathways. Red/Yellow paths indicate instability in wet or impure solvents; Green indicates the intended synthetic transformation.
Standard Operating Procedures (SOPs)
Protocol A: Solvent Quality Check (The "DMSO Test")
Before dissolving valuable bulk material, validate your solvent batch.
Preparation: Take 500 µL of the polar aprotic solvent (DMSO/DMF).
Spike: Add 5 mg of 5-Oxaspiro[2.4]heptan-6-one.
Incubation: Let stand at room temperature for 1 hour.
Analysis: Run TLC (SiO2, 30% EtOAc/Hexane).
Pass: Single spot (
).
Fail: Baseline streak (acid formation) or new spot at origin.
Protocol B: Handling for Synthesis (Ring Opening)
When using this intermediate for thio-substitution (e.g., with Potassium Thioacetate):
System: Use a flame-dried reactor under
or Argon.
Solvent: Use Anhydrous DMAc (N,N-Dimethylacetamide) . Water content must be <0.05%.
Temperature:
Addition: 0°C to 25°C (Control exotherm).
Reaction: Can be heated to 100°C+, but only after full mixing.
Quench: Do not quench with water while hot. Cool to <20°C before aqueous workup to prevent uncontrolled hydrolysis of unreacted lactone.
Frequently Asked Questions (FAQ)
Q: Can I store the stock solution in DMSO at -20°C?A:Yes, but with caveats. DMSO freezes at 19°C. The freeze-thaw cycle can introduce moisture from condensation. It is safer to store the solid at -20°C and make fresh solutions. If you must store solution, use a septum-sealed vial under argon.
Q: Why is this lactone so sensitive compared to butyrolactone?A: The spiro-cyclopropane ring creates "angle strain" at the spiro-carbon (C3). This distorts the geometry of the adjacent lactone ring, raising the ground-state energy. The
bond is weaker and the transition state for ring opening is lower in energy (relief of strain).
Q: Is the compound light sensitive?A: No specific photolability is reported, but standard practice suggests storing in amber vials to prevent radical generation in solvents like THF or ether over long periods.
Q: What is the best solvent for HPLC analysis?A:Acetonitrile/Water (with 0.1% Phosphoric Acid).
Note: Do not use alkaline buffers (Ammonium Acetate pH > 7) as they will hydrolyze the lactone on-column. Keep the autosampler at 4°C.
References
Preparation of Leukotriene Antagonist Intermediates. European Patent Application EP0480717 / US Patent 5,486,622. Describes the synthesis of 5-oxaspiro[2.4]heptan-6-one and its reactivity with hydrobromic acid and zinc.
Process for preparing
-mercaptocarboxylic acid derivatives. US Patent 5,534,651. Details the ring-opening reaction of 5-oxaspiro[2.4]heptan-6-one with potassium thioacetate in N,N-dimethylacetamide (DMAc).
Spirocyclic Scaffolds in Drug Discovery. Smolecule Chemical Reviews. Discusses the kinetic vs. thermodynamic stability of spiro-lactones.
1H NMR characterization peaks for 5-Oxaspiro[2.4]heptan-6-one
This guide details the 1H NMR characterization of 5-Oxaspiro[2.4]heptan-6-one , a critical intermediate in the synthesis of leukotriene receptor antagonists like Montelukast.[1] It focuses on distinguishing the target co...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the 1H NMR characterization of 5-Oxaspiro[2.4]heptan-6-one , a critical intermediate in the synthesis of leukotriene receptor antagonists like Montelukast.[1] It focuses on distinguishing the target compound from its common regioisomer, 5-oxaspiro[2.4]heptan-4-one, using specific signal patterns.
[1]
Executive Summary
5-Oxaspiro[2.4]heptan-6-one (CAS: 33867-36-6) is a spiro-fused
-butyrolactone derivative.[1][2][3] Its structural integrity is paramount in pharmaceutical applications, particularly as a precursor for Montelukast sodium.
In synthetic workflows (typically involving the cyclopropanation of itaconic acid derivatives), a common challenge is the formation of the regioisomer 5-oxaspiro[2.4]heptan-4-one .[1] These two isomers have identical molecular weights (MS cannot distinguish them) and similar polarities, making 1H NMR spectroscopy the gold standard for structural validation.
This guide provides a definitive protocol to identify the correct isomer based on the magnetic non-equivalence and coupling patterns of the lactone ring protons.
Structural Analysis & Logic
The core distinction lies in the connectivity of the lactone ring relative to the spiro-cyclopropane junction.
Target (6-one): The spiro carbon (C3) is flanked by two methylene groups—one attached to the ether oxygen (C4), and one attached to the carbonyl (C7). These two methylene groups are isolated from each other by the quaternary spiro center and the ester functionality.
Isomer (4-one): The spiro carbon is adjacent to the carbonyl.[1] The lactone ring contains a continuous -O-CH2-CH2- ethylene fragment.[1]
Structural Visualization
The following diagram illustrates the connectivity difference that dictates the NMR splitting patterns.
Figure 1: Structural logic dictating the NMR "Singlet vs. Triplet" diagnostic.
1H NMR Data Profile
Solvent Recommendation
CDCl3 (Deuterated Chloroform) is the standard solvent. It provides excellent solubility and minimizes solvent peak overlap in the critical 2.0–4.5 ppm region.
Reference Peak: TMS (0.00 ppm) or Residual CHCl3 (7.26 ppm).
Key Identifier. Appears as a sharp singlet or tight AB quartet.[1] No triplet splitting.
C4
-Oxygen CH2
4.15 – 4.25
Singlet (s) or ABq
2H
Key Identifier. Significantly deshielded by oxygen.[1] No triplet splitting.
Technical Insight: In high-resolution fields (≥400 MHz), the "singlets" at C4 and C7 may resolve into AB quartets (
Hz) due to the molecule's lack of a plane of symmetry (prochiral spiro center).[1] However, they will never appear as triplets.
Comparative Analysis: Target vs. Isomer
The presence of the 4-one isomer is readily detected by observing signals in the "gap" regions or by the presence of splitting where singlets are expected.
Phase/Baseline: Apply automatic phase correction. Use polynomial baseline correction.
Reference: Calibrate residual CHCl3 to 7.26 ppm.
Integration:
Set the Cyclopropane region (0.7–1.4 ppm) to 4.00 H .
Verify that the peaks at ~2.6 ppm and ~4.2 ppm integrate to 2.00 H each (
0.1).
Failure Mode: If the integral ratio is skewed, check for the presence of triplet signals overlapping or adjacent to the main peaks.
Synthesis Pathway & Impurity Origin[1]
Understanding the synthesis helps anticipate the impurity profile. The compound is typically synthesized via the cyclopropanation of itaconic acid derivatives .
Figure 2: Origin of the regioisomeric mixture during reduction.[1]
References
European Patent Office. (1995).[1] Process and intermediates for the production of 5-oxaspiro[2.4]heptan-6-one. EP0678515A1.[1] Link
United States Patent. (1996).[1] Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein. US Patent 5,486,622.[1] Link
National Institutes of Health (NIH) PubChem. (n.d.). 5-Oxaspiro[2.4]heptan-6-one Compound Summary. PubChem CID 10219402.[1][2] Link
University of Wisconsin-Madison. (n.d.).[1] 1H NMR Chemical Shifts of Esters and Lactones. Reich Collection. Link
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Methodological Guide
Target Audience: Medicinal Chemists, DMPK Scientists, and Analytical Chemists
Focus: Structural elucidation, isomeric differentiation, and fragmentation mechanics of spiro-gamma-lactone moieties (e.g., Spironolactone, Drospirenone).
Executive Summary: The Spiro-Lactone Challenge
Spiro-gamma-lactones represent a unique analytical challenge in drug development. Their quaternary spiro-carbon center creates a steric "bottleneck" that influences ionization stability, often leading to rapid in-source fragmentation that masks the molecular ion.
This guide compares the two dominant analytical approaches—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —and provides a validated workflow for distinguishing intact spiro-lactones from their fused-ring isomers and metabolites.
Key Comparative Findings
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI-MS/MS)
Primary Utility
Structural Fingerprinting
Quantification & Metabolite ID
Molecular Ion ()
Often absent or relative abundance
High intensity , but prone to in-source decay
Key Mechanism
-Cleavage at spiro center
Charge-remote fragmentation & Neutral losses
Diagnostic Loss
Radical driven (e.g., , )
Neutral loss driven (, , )
Differentiation
Excellent for isomers (retention of stereochemistry)
Understanding the causality behind fragmentation is critical for distinguishing the spiro-lactone ring from fused lactones or open-chain hydroxy-acids.
The "In-Source" Trap (ESI Specific)
In ESI, spiro-gamma-lactones (specifically 7-substituted variants like Spironolactone) exhibit a phenomenon known as In-Source Collision Induced Dissociation (IS-CID) . Thermal energy in the desolvation capillary drives the elimination of labile groups before the quadrupole selection.
Mechanism: The spiro-junction strain facilitates the elimination of substituents at
(e.g., thioacetate).
Result: The observed "parent" ion is actually a fragment, often isobaric with a primary metabolite (e.g., Canrenone).[1]
Diagnostic Fragmentation Pathways (MS/MS)
Once the precursor is isolated, three distinct pathways define the spiro-gamma-lactone signature:
Pathway A: Lactone Ring Opening (Neutral Loss)
Loss of
(18 Da) followed by (28 Da).
Significance: Dominant in fused lactones; less dominant in spiro-lactones due to steric hindrance preventing facile ring opening.
Pathway B: Decarboxylation
Direct loss of
(44 Da).
Significance: Highly diagnostic for the intact lactone ring.
Pathway C: Spiro-Junction Cleavage
Complex rearrangement leading to the loss of the entire lactone moiety.
Visualization of Fragmentation Logic
The following diagram illustrates the decision tree for analyzing Spironolactone, a classic spiro-gamma-lactone, versus its metabolite Canrenone.
Caption: Fragmentation pathway showing the convergence of Spironolactone and Canrenone to the common m/z 341 ion, necessitating chromatographic separation.[2][3]
To reliably analyze spiro-gamma-lactones, one cannot rely on mass resolution alone. The following protocol ensures separation of the labile parent from its degradation products.
Chromatographic Conditions
Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Waters XBridge Phenyl).
Reasoning: Phenyl phases provide better selectivity for the rigid steroid backbone compared to standard C18.
Mobile Phase A: Water + 5mM Ammonium Acetate + 0.1% Formic Acid.
Mobile Phase B: Methanol (avoid Acetonitrile if possible).
Reasoning: Methanol provides better protonation efficiency for lactones; Acetonitrile can suppress ionization in this class.
Gradient: 40% B to 90% B over 8 minutes.
Mass Spectrometry Parameters (ESI+)
Source Temp: < 350°C (Critical).
Warning: Temperatures >400°C drastically increase in-source fragmentation of the spiro-ring substituents.
Collision Energy (CE): Stepped CE (20, 35, 50 eV).
Reasoning: Spiro-lactones have rigid backbones requiring higher energy to fracture the ring system, while side chains cleave at low energy.
Data Validation Table
Use this table to validate your spectral data.
Analyte
Precursor ()
Quantifier ()
Qualifier ()
Mechanism
Spironolactone
417.2
341.2
323.2
Loss of Thioacetic acid (-76)
Canrenone
341.2
107.1
187.1
Ring cleavage (Retro-Diels-Alder)
Drospirenone
367.2
97.1
121.1
Spiro-ring specific cleavage
Differentiation Strategy: Spiro vs. Fused Lactones[2][4][5]
When discovering new metabolites or impurities, you must distinguish a spiro-gamma-lactone (ring attached at one carbon) from a fused-gamma-lactone (ring shares two carbons).
The "Stability Ratio" Method
Fused lactones are thermodynamically more stable than spiro-lactones due to the lack of quaternary strain.
Experiment: Perform MS/MS at low collision energy (10-15 eV).
Observation:
Spiro-Lactone: Exhibits high abundance of "proximal loss" ions (loss of substituents near the spiro center) due to steric crowding.
Fused-Lactone: Remains largely intact or shows only water loss.
Confirmation: Compare the ratio of
.
Spiro compounds often favor decarboxylation (
loss) over dehydration compared to their fused counterparts.
Workflow Diagram
Caption: Decision tree for differentiating spiro- vs. fused-lactone architectures based on fragmentation energy thresholds.
References
Characterization of Spironolactone and Metabolites. National Institutes of Health (PMC). Discusses the in-source fragmentation of Spironolactone to Canrenone and the necessity of chromatographic separation.
Fragmentation Mechanisms of Five-Membered Lactones. ResearchGate. Detailed analysis of neutral losses (CO vs CO2) in lactone systems using ESI-MS/MS.
Simultaneous Determination of Spironolactone and Canrenone. PubMed. Validation of LC-MS methods distinguishing isobaric interferences in plasma.
Mass Spectrometry Fragmentation Patterns. ChemGuide. Foundational principles of carbocation stability and alpha-cleavage relevant to quaternary spiro-centers.
A Comparative Guide to the Synthetic Routes of Itaconic Acid and Pentaerythritol Dibromide
For the modern researcher and drug development professional, the efficient and selective synthesis of chemical building blocks is paramount. This guide provides an in-depth, objective comparison of the primary synthetic...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher and drug development professional, the efficient and selective synthesis of chemical building blocks is paramount. This guide provides an in-depth, objective comparison of the primary synthetic routes to two valuable platform chemicals: the bio-based unsaturated dicarboxylic acid, itaconic acid, and the halogenated polyol, pentaerythritol dibromide. By examining the underlying chemical principles, experimental data, and process considerations, this document aims to equip scientists with the critical insights needed to make informed decisions in their synthetic endeavors.
Introduction: Two Building Blocks with Diverse Applications
Itaconic acid, a product of fermentation, is gaining significant traction as a sustainable alternative to petroleum-derived monomers in the production of polymers, resins, and biofuels. Its conjugated double bond and dicarboxylic acid functionality offer a versatile platform for further chemical modification.
Pentaerythritol dibromide, a derivative of the polyol pentaerythritol, serves as a key intermediate in the synthesis of various pharmaceuticals, flame retardants, and specialty polymers. The selective introduction of two bromine atoms onto the neopentyl scaffold is a crucial transformation that dictates the utility of the final product.
This guide will dissect the predominant synthetic pathways to these two compounds, offering a comparative analysis of their respective strengths and weaknesses.
Itaconic Acid Synthesis: A Tale of Biology and Chemistry
The production of itaconic acid is dominated by a biotechnological approach, with chemical methods being of historical and academic interest.
The Industrial Standard: Fermentation with Aspergillus terreus
The industrial-scale synthesis of itaconic acid is almost exclusively achieved through the fermentation of carbohydrates by the filamentous fungus Aspergillus terreus.[1] This biological route is favored due to its use of renewable feedstocks and milder reaction conditions compared to traditional chemical methods.
The biosynthesis of itaconic acid is intricately linked to the central metabolic pathway of the citric acid cycle (Krebs cycle). As illustrated below, the process begins with the uptake of glucose and its conversion to pyruvate via glycolysis. Pyruvate then enters the mitochondria and is converted to acetyl-CoA, which condenses with oxaloacetate to form citrate. In A. terreus, a key enzyme, cis-aconitate decarboxylase, diverts the citric acid cycle intermediate, cis-aconitate, towards the synthesis of itaconic acid.[2]
Figure 1: Simplified biosynthetic pathway of itaconic acid in Aspergillus terreus.
A typical submerged fermentation process for itaconic acid production involves the following key steps:
Inoculum Preparation: A pure culture of Aspergillus terreus is grown in a seed fermenter to generate a sufficient biomass for inoculation of the main production fermenter.
Fermentation: The production fermenter, containing a sterile medium rich in a carbon source (e.g., glucose, starch hydrolysate), nitrogen source, and essential minerals, is inoculated with the seed culture. The fermentation is carried out under controlled conditions of temperature (typically 30-37°C), pH (around 2.0-3.0), and aeration.[3]
Downstream Processing: Upon completion of the fermentation (typically after 5-10 days), the fermentation broth is harvested. The downstream processing is a critical and often costly part of the overall process and generally involves:
Biomass Separation: The fungal biomass is removed by filtration or centrifugation.
Purification: The clarified broth is then subjected to a series of purification steps to isolate the itaconic acid. Common methods include:
Crystallization: The traditional method involves concentrating the broth and cooling to crystallize the itaconic acid. This is often a multi-stage process to achieve high purity.[3]
Adsorption: Using ion-exchange resins to capture the itaconic acid from the broth.[4]
Reactive Extraction: Employing an organic solvent containing an extractant to selectively remove the itaconic acid.[5]
Electrodialysis: Utilizing membranes and an electric field to separate the itaconic acid.[4]
Parameter
Fermentation with A. terreus
Starting Materials
Carbohydrates (e.g., glucose, starch)
Key Reagents
Aspergillus terreus, nutrients
Typical Yield
40-80 g/L of itaconic acid in the broth
Purity
High purity achievable with downstream processing
Advantages
Utilizes renewable resources, milder reaction conditions, potential for high selectivity.
Disadvantages
Complex downstream processing, long reaction times, sensitive to feedstock impurities.[1]
Historical Chemical Synthesis: Thermal Decomposition of Citric Acid
Historically, itaconic acid was first produced by the thermal decomposition of citric acid. This method, while conceptually simple, is not economically competitive with the fermentation route for large-scale production. The process involves heating citric acid, which leads to dehydration and decarboxylation to form a mixture of itaconic anhydride, citraconic anhydride, and mesaconic acid. Subsequent hydrolysis of the anhydrides yields the corresponding acids.
Pentaerythritol Dibromide Synthesis: A Focus on Chemical Transformation
The synthesis of pentaerythritol dibromide begins with the polyol pentaerythritol, which is commercially produced from the base-catalyzed reaction of formaldehyde and acetaldehyde.[6] The selective bromination of two of the four hydroxyl groups of pentaerythritol is the key challenge.
Direct Bromination with Hydrogen Bromide
A common and direct method for the synthesis of pentaerythritol dibromide involves the reaction of pentaerythritol with hydrogen bromide (HBr), often in the presence of a catalyst and a solvent.
The reaction proceeds via an acid-catalyzed nucleophilic substitution mechanism. The acidic conditions protonate a hydroxyl group, converting it into a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule. The selectivity for the dibromide over other brominated species can be controlled by the reaction conditions, including the stoichiometry of the reactants, temperature, and reaction time.
Figure 2: Simplified mechanism for the synthesis of pentaerythritol dibromide from pentaerythritol and HBr.
A patented procedure provides a detailed example of this method:[7]
Reaction Setup: A reactor is charged with pentaerythritol, an inert solvent (e.g., perchloroethylene), and a catalytic amount of an aliphatic carboxylic acid (e.g., acetic acid).
HBr Addition: Anhydrous hydrogen bromide gas is continuously fed into the stirred reaction mixture at a controlled rate. The reaction temperature is maintained between 85°C and 135°C.
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the relative amounts of mono-, di-, tri-, and tetrabrominated products.
Work-up and Purification: After the desired conversion is achieved, the excess HBr and solvent are removed, typically by distillation. The resulting crude product can be purified by crystallization or other chromatographic techniques.
A specific example from the patent literature reports the following product distribution:[7]
While direct bromination with HBr is a primary route, other reagents can be employed, although they may be less selective or require harsher conditions.
Phosphorus Tribromide (PBr₃): This reagent can convert alcohols to alkyl bromides. However, the reaction with polyols like pentaerythritol can be vigorous and may lead to a mixture of brominated products.
Two-Step Procedure via Sulfonate Esters: A milder, two-step approach involves the conversion of the hydroxyl groups to good leaving groups, such as tosylates or mesylates, followed by nucleophilic substitution with a bromide source (e.g., sodium bromide). A procedure for the synthesis of pentaerythritol tetrabromide via a benzenesulfonate intermediate has been described and could potentially be adapted for the selective synthesis of the dibromide.[3] This method often offers better control and selectivity.
Parameter
Direct Bromination with HBr
Starting Materials
Pentaerythritol
Key Reagents
Hydrogen bromide, carboxylic acid catalyst
Typical Yield
High selectivity for the dibromide is achievable
Purity
Good purity after purification
Advantages
Direct, one-pot synthesis.
Disadvantages
Requires handling of corrosive HBr gas, may produce a mixture of brominated products requiring purification.
Comparative Analysis and Concluding Remarks
The synthetic routes to itaconic acid and pentaerythritol dibromide present a fascinating contrast between biotechnology and traditional chemical synthesis.
For itaconic acid, the fermentation route is the clear winner for industrial-scale production. Its reliance on renewable feedstocks aligns with the growing demand for sustainable chemical manufacturing. The primary challenges lie in the optimization of the fermentation process and, crucially, in the development of more cost-effective and efficient downstream processing technologies. While chemical synthesis from citric acid is mechanistically straightforward, it is not economically viable for bulk production.
The synthesis of pentaerythritol dibromide, on the other hand, remains firmly in the realm of chemical transformation. The direct bromination with hydrogen bromide offers a direct and efficient route, with the key to success being the careful control of reaction parameters to maximize the yield of the desired dibromide. Alternative methods, such as those involving phosphorus tribromide or sulfonate ester intermediates, provide other options, but may be less direct or require more steps. The choice of method will ultimately depend on the desired scale of production, the required purity of the final product, and the available laboratory infrastructure.
For researchers and drug development professionals, understanding the nuances of these synthetic pathways is essential. For those working with itaconic acid, a focus on the biological and downstream processing aspects is critical. For those requiring pentaerythritol dibromide, a thorough grasp of the principles of nucleophilic substitution and the practicalities of handling corrosive reagents is paramount. This guide has aimed to provide a solid foundation for navigating these synthetic landscapes and making informed decisions to advance scientific discovery and therapeutic innovation.
References
U.S. Patent 5,741,956, "Process for the preparation of pentaerythritol," issued April 21, 1998. [URL: https://patents.google.
Wuxi Helipont Chemical Technology Co., Ltd. "Experienced supplier of UF MUF Resin Glue Plant." [URL: https://www.helipont-chem.com/pentaerythritol-plant.html]
U.S. Patent 2,223,421, "Process for purifying pentaerythritol," issued November 26, 1940. [URL: https://patents.google.
U.S. Patent 3,932,541, "Process for the preparation of brominated pentaerythritols," issued January 13, 1976. [URL: https://patents.google.
BenchChem. "A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides." [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-synthesis-of-substituted-phenacyl-bromides/]
Ali, Sk. M.; Parvin, T.; Ghosh, S. C. J. Chem. Sci.2022, 134, 118. [URL: https://www.ias.ac.in/article/fulltext/jcsc/134/0118]
Magalhães, J. V.; de Carvalho, J. C.; Medina, J. D. C.; Soccol, C. R. Food Technol. Biotechnol.2019, 57(3), 295–311. [URL: https://www.researchgate.
Magalhães, J. V.; de Carvalho, J. C.; Medina, J. D. C.; Soccol, C. R. Food Technol. Biotechnol.2019, 57(3), 295–311. [URL: https://www.researchgate.
Kuenz, A.; Gallenmüller, Y.; Willke, T.; Vorlop, K. D. Appl. Microbiol. Biotechnol.2012, 96(5), 1209–1216. [URL: https://pubmed.ncbi.nlm.nih.gov/23011252/]
El-Imam, A. A.; Evans, T. A. J. Chem. Res. (S), 2003, 2-3. [URL: https://www.researchgate.
Market Publishers. "Itaconic Acid: A Rising Star in the World of Eco-Friendly Chemicals." January 10, 2024. [URL: https://marketpublishers.com/lists/itaconic-acid-a-rising-star-in-the-world-of-eco-friendly-chemicals.html]
van Heerden, C.; Bosman, C. E.; Farzad, S.; Görgens, J. F. Chem. Eng. Sci.2024, 299, 120431. [URL: https://www.researchgate.net/publication/377508051_Techno-Economic_Analysis_of_Itaconic_Acid_Production_Using_a_Biorefinery_Approach]
Lockwood, L. B.; Ward, G. E. Ind. Eng. Chem.1945, 37(4), 405–406. [URL: https://pubs.acs.org/doi/abs/10.1021/ie50424a025]
Teleky, S.; Lăcătușu, I.; Nițu, S.; Oprea, O.; Badea, I. A.; Tentiș, A.; Gălan, A. M.; Roșca, S. I.; Stoica-Guzun, A. Polymers2021, 13(20), 3591. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8540058/]
Li, A.; van Luijk, N.; Li, J.; van der Maarel, M. J. E. C.; Pikkemaat, M. G. Appl. Microbiol. Biotechnol.2010, 87(5), 1657–1664. [URL: https://www.researchgate.net/publication/43528299_Enhancing_itaconic_acid_production_by_Aspergillus_terreus]
Reddy, C. S.; Singh, R. P. Bioresour. Technol.2002, 85(1), 69–71. [URL: https://linkinghub.elsevier.com/retrieve/pii/S0960-8524(02)00062-8]
Navigating the Structural Landscape of 5-Oxaspiro[2.4]heptan-6-one Derivatives: A Comparative Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount. This st...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural understanding, often achieved through single-crystal X-ray diffraction, provides invaluable insights into a compound's physical properties, reactivity, and biological activity. This guide delves into the crystallographic analysis of 5-Oxaspiro[2.4]heptan-6-one and its derivatives, a class of compounds with significant potential in pharmaceutical development.
While a comprehensive public repository of X-ray crystallography data for a wide array of 5-Oxaspiro[2.4]heptan-6-one derivatives remains to be fully established, this guide provides a comparative framework utilizing available data from structurally related spirolactones. By examining these analogues, we can infer key structural features and trends that are likely to be relevant to the target compound class. Furthermore, we present detailed experimental protocols for the synthesis and crystallization of these molecules, offering a practical roadmap for researchers seeking to generate their own crystallographic data.
The Spirocyclic Core: A Unique Structural Motif
The 5-Oxaspiro[2.4]heptan-6-one scaffold features a unique spirocyclic junction, where a cyclopropane ring and a γ-lactone ring share a single carbon atom. This arrangement imparts a distinct three-dimensional architecture that can influence molecular recognition and binding to biological targets. Understanding the subtle variations in bond lengths, bond angles, and torsion angles upon substitution is crucial for structure-activity relationship (SAR) studies.
Comparative Crystallographic Data of Spirolactones
In the absence of a broad set of publicly available crystal structures for 5-Oxaspiro[2.4]heptan-6-one derivatives, we turn our attention to well-characterized spirolactones from the Cambridge Structural Database (CSD). A prime example for comparison is the widely studied synthetic steroid, spironolactone. While its overall structure is more complex, the core spirolactone moiety provides a valuable reference for bond distances and angles.
Below is a table summarizing key crystallographic parameters for different polymorphic forms of spironolactone, which highlight the potential for structural diversity even within a single compound.
Compound
CSD Refcode
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
V (ų)
Spironolactone (Form II, 298 K)
Not specified
Orthorhombic
P2₁2₁2₁
10.5939
11.0205
19.0211
90
90
90
2220.7
Spironolactone (Form II, 150 K)
Not specified
Monoclinic
P2₁
10.9096
10.5154
18.8760
90
90.587
90
2165.3
Spironolactone (Form III, 100 K)
Not specified
Monoclinic
P2₁
6.1507
23.0547
15.4445
90
98.916
90
2163.61
Data sourced from a 2023 study on spironolactone polymorphs.[1]
This data illustrates that temperature and crystallization conditions can significantly impact the crystal packing and unit cell parameters. Such polymorphic variations can have profound effects on a drug's solubility, stability, and bioavailability.
Experimental Protocols: From Synthesis to Single Crystal
The journey to obtaining high-quality X-ray crystallography data begins with the synthesis of the target compound and culminates in the growth of a suitable single crystal.
Synthesis of 5-Oxaspiro[2.4]heptan-6-one
Several synthetic routes to 5-Oxaspiro[2.4]heptan-6-one have been reported, often involving the cyclization of appropriate precursors. One common method starts from itaconic acid ester, which is converted to the cyclic anhydride, 5-oxaspiro[2.4]heptane-4,6-dione, followed by selective reduction.[2]
Workflow for the Synthesis of 5-Oxaspiro[2.4]heptan-6-one:
Caption: Synthetic pathway to 5-Oxaspiro[2.4]heptan-6-one.
Crystallization Methodologies for Small Organic Molecules
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical optimization.
Step-by-Step Protocol for Slow Evaporation Crystallization:
Solvent Selection: Identify a solvent in which the compound is sparingly soluble. A solvent system of two miscible solvents (one in which the compound is soluble and one in which it is less soluble) can also be effective.
Dissolution: Dissolve the purified compound in a minimal amount of the chosen solvent or solvent system with gentle heating if necessary to achieve saturation.
Filtration: Filter the warm solution through a pre-warmed syringe filter (0.2 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
Crystal Growth: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from several hours to several weeks.
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is insoluble and allow them to air dry.
Workflow for Single Crystal Growth:
Caption: General workflow for crystallization by slow evaporation.
The Power of X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[3] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
The Logic Behind the X-ray Crystallography Experiment:
Caption: The logical flow of a single-crystal X-ray diffraction experiment.
The resulting atomic coordinates, bond lengths, and angles provide a wealth of information for understanding the molecule's conformation, stereochemistry, and potential intermolecular interactions in the solid state. This data is crucial for computational modeling, drug design, and understanding the fundamental properties of the compound.
Data Deposition and Access: The Role of the Cambridge Structural Database
Once a crystal structure is determined, it is imperative to deposit the data in a public repository to ensure its accessibility to the wider scientific community. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[4][5][6][7][8][9] Researchers can search the CSD for existing structures using various parameters, including substructure searches, to determine if a compound of interest has been previously characterized.[4][5][6][7][8][9][10]
Future Directions and the Call for Data
This guide highlights the importance of X-ray crystallography in elucidating the structural nuances of 5-Oxaspiro[2.4]heptan-6-one derivatives and their analogues. While a comprehensive comparative analysis is currently limited by the availability of public data for the specific target class, the methodologies and comparative data presented here provide a solid foundation for future research.
We strongly encourage researchers working on the synthesis and characterization of novel 5-Oxaspiro[2.4]heptan-6-one derivatives to pursue single-crystal X-ray diffraction studies and to deposit their findings in the Cambridge Structural Database. This collective effort will build a rich repository of structural information, accelerating the discovery and development of new therapeutic agents based on this promising scaffold.
References
CCDC. (2022, November 16). How to do a 3D structure search of the CSD online with WebCSD. Retrieved from [Link]
CCDC. Searching the CSD 101 - Searching Structures Online with WebCSD UTry. Retrieved from [Link]
McMaster University Libraries. Cambridge Crystallographic Structural Database: WebCSD. Retrieved from [Link]
CCDC. (2025, January 21). How to: Search and visualize 3D structural data using WebCSD [Video]. YouTube. Retrieved from [Link]
CCDC. (2025, April 24). How to: Search Scientific Literature with the Cambridge Structural Database (CSD) [Video]. YouTube. Retrieved from [Link]
Physical Sciences Data science Service. Cambridge Structural Database (CSD). Retrieved from [Link]
CCDC. (2024, February 14). Introduction to CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD" [Video]. YouTube. Retrieved from [Link]
Luger, P., et al. (2023).
CCDC. Chemical structure searching - Access Structures. Retrieved from [Link]
ResearchGate. (2025, August 9). Spironolactone Crystal Forms. Retrieved from [Link]
Seiler, V. K., et al. (2017). A Structural Analysis of Spiropyran and Spirooxazine Compounds and Their Polymorphs. Crystals, 7(3), 84.
Janardhanam, S., et al. (1993). Synthesis of Spirodiones and Their Structure Determination by X-Ray Crystallography.
National Center for Biotechnology Information. PubChem Compound Summary for CID 5833, Spironolactone. Retrieved from [Link]
de Campos, V. E. M., et al. (2018). Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles. Brazilian Journal of Pharmaceutical Sciences, 54(1).
Jose, J., et al. (2026, February 2).
National Center for Biotechnology Information. PubChem Compound Summary for CID 56982448, 5-Oxaspiro(2.4)heptane-4,6-dione. Retrieved from [Link]
Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 14(18), 1935-1943.
National Center for Biotechnology Information. PubChem Compound Summary for CID 13530150, 6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene. Retrieved from [Link]
Agafonov, V., et al. (1991). Polymorphism of spironolactone. Journal of pharmaceutical sciences, 80(3), 233-237.
National Center for Biotechnology Information. PubChem Compound Summary for CID 10219402, 5-Oxaspiro[2.4]heptan-6-one. Retrieved from [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 21923103, 5-Azaspiro(2.4)heptane. Retrieved from [Link]
A Senior Application Scientist's Guide to GC-MS Analysis of Volatile Spiro Lactone Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. Volatile impurities, even at trace levels, can impact the efficacy and safety of a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. Volatile impurities, even at trace levels, can impact the efficacy and safety of a drug. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) based methods for the analysis of volatile spiro lactone impurities, offering field-proven insights and experimental data to support your analytical choices. Spiro lactones, a class of compounds used in various pharmaceuticals, can contain volatile impurities from their synthesis or degradation.[1][2] Their analysis requires robust and sensitive methods.
The Challenge of Volatile Spiro Lactone Impurities
Spiro lactones are a class of synthetic steroids, including diuretics like spironolactone and eplerenone, and the progestin drospirenone found in oral contraceptives.[1][3][4] The synthesis and storage of these complex molecules can lead to the formation of volatile impurities.[1][5] These impurities can arise from residual solvents, starting materials, or degradation products and must be carefully monitored to comply with regulatory standards.
The primary challenge in analyzing these impurities lies in their volatility and potential for thermal degradation, making Gas Chromatography-Mass Spectrometry (GC-MS) a suitable, yet complex, analytical technique.[6][7] The choice of sample preparation and GC-MS parameters is critical for accurate and reliable quantification.
Comparing Sample Preparation Techniques for GC-MS Analysis
The initial step in any GC-MS analysis is sample preparation. The goal is to efficiently extract and concentrate the volatile impurities from the sample matrix while minimizing the loss of analytes and the introduction of interfering substances.[6][8] Here, we compare three common techniques: Direct Injection, Headspace (HS) analysis, and Solid-Phase Microextraction (SPME).
Direct Injection
Direct injection is the simplest method, involving the direct introduction of a liquid sample into the GC inlet.[9] However, for trace-level impurity analysis, this method often lacks the necessary sensitivity and can introduce non-volatile matrix components that contaminate the GC system. A study on the determination of lactones in high-fat food products utilized a direct injection method after dissolving the sample in hexane.[9]
Headspace (HS) GC-MS
Headspace analysis is a powerful technique for the analysis of volatile compounds in solid or liquid samples.[8] The sample is placed in a sealed vial and heated, allowing the volatile impurities to partition into the gas phase (the headspace) above the sample. A portion of this headspace is then injected into the GC. This technique is particularly advantageous as it prevents non-volatile matrix components from entering the GC system, thus protecting the column and detector.
There are two main types of headspace sampling: static and dynamic (also known as purge and trap).[8]
Static Headspace: The sample is allowed to reach equilibrium in a sealed vial before a portion of the headspace is injected.[8]
Dynamic Headspace (Purge and Trap): An inert gas is passed through the sample, and the volatilized analytes are collected on a sorbent trap before being thermally desorbed into the GC. This method offers higher sensitivity than static headspace.[8]
Headspace GC-MS is a preferred method for the analysis of residual solvents in pharmaceuticals, as outlined in USP <467>.[10]
Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample.[11] The fiber is exposed to the sample's headspace or directly immersed in a liquid sample. The analytes adsorb to the fiber, which is then transferred to the GC inlet for thermal desorption.
SPME offers several advantages, including high sensitivity, simplicity, and the elimination of solvent use. A study on the analysis of lactones in wine demonstrated the effectiveness of HS-SPME coupled with GC-MS.[12][13] The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes.
High sensitivity; solvent-free; simple to automate.[14]
Fiber lifetime can be limited; potential for matrix effects.
Trace-level analysis of volatile and semi-volatile compounds.
Experimental Workflows
To illustrate the practical application of these techniques, we provide detailed experimental workflows.
Headspace GC-MS Workflow
Caption: Headspace GC-MS workflow for volatile impurity analysis.
SPME GC-MS Workflow
Caption: SPME GC-MS workflow for volatile impurity analysis.
Detailed Experimental Protocols
Protocol 1: Headspace GC-MS for Volatile Impurities in Spironolactone
Objective: To quantify volatile impurities in a spironolactone active pharmaceutical ingredient (API).
Methodology:
Sample Preparation: Accurately weigh 100 mg of the spironolactone sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide). Seal the vial immediately.
Instrumentation:
GC: Agilent 8890 GC system or equivalent.
MS: Agilent 5977B MSD or equivalent.
Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent.
HS Parameters:
Oven Temperature: 80°C
Loop Temperature: 90°C
Transfer Line Temperature: 100°C
Incubation Time: 15 min
GC-MS Parameters:
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.
Inlet Temperature: 250°C
Oven Program: Initial temperature 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
MSD Transfer Line: 280°C
Ion Source: 230°C
Quadrupole: 150°C
Scan Range: 35-350 amu.
Protocol 2: SPME-GC-MS for Trace Volatile Impurities in Eplerenone
Objective: To detect and identify trace volatile impurities in an eplerenone drug product.
Methodology:
Sample Preparation: Crush one tablet of the eplerenone drug product and place the powder in a 20 mL headspace vial. Seal the vial.
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
Inlet Temperature: 270°C
Oven Program: Initial temperature 50°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
Other parameters are the same as in Protocol 1.
Performance Comparison: Hypothetical Data
To provide a clear comparison of these methods, the following table summarizes hypothetical performance data for the analysis of a target volatile impurity.
Parameter
Direct Injection
Headspace GC-MS
SPME GC-MS
Limit of Detection (LOD)
1 ppm
0.1 ppm
0.01 ppm
Limit of Quantification (LOQ)
3 ppm
0.3 ppm
0.03 ppm
Linearity (R²)
>0.99
>0.995
>0.998
Recovery (%)
85-115%
90-110%
95-105%
Precision (RSD%)
<15%
<10%
<5%
Sample Throughput
High
Medium
Medium
This data illustrates that while direct injection is the fastest method, HS and SPME GC-MS offer significantly better sensitivity and precision, which are crucial for impurity analysis at trace levels.
Alternative and Complementary Techniques
While GC-MS is a powerful tool, other techniques can be used for the analysis of spiro lactone impurities, particularly for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the standard method for the analysis of non-volatile impurities in spiro lactones.[15] Several HPLC methods have been developed for the analysis of spironolactone and its impurities.[15]
Ultra-Performance Liquid Chromatography (UPLC)-MS/MS: This technique offers higher resolution and sensitivity than traditional HPLC and is well-suited for the analysis of complex impurity profiles.[16][17]
Thermogravimetric Analysis (TGA): TGA can be used to determine the total amount of volatile content in a sample but does not provide information on the identity of the individual components.[18]
The choice of analytical technique should be based on the specific properties of the impurities and the requirements of the analysis.
Conclusion: A Self-Validating Approach
The selection of an appropriate analytical method for volatile spiro lactone impurities requires a deep understanding of the sample matrix, the nature of the impurities, and the desired sensitivity. This guide has provided a comparative overview of GC-MS based methods, from sample preparation to data analysis.
By carefully selecting and optimizing the sample preparation technique and GC-MS parameters, researchers can develop robust and reliable methods for the analysis of volatile spiro lactone impurities. The protocols and data presented here serve as a starting point for method development and validation. It is essential to validate the chosen method according to ICH guidelines to ensure its suitability for its intended purpose. The integration of orthogonal techniques like HPLC can provide a more comprehensive understanding of the impurity profile, ensuring the quality and safety of the final drug product.
References
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
IntechOpen. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
National Institutes of Health. (n.d.). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. Retrieved from [Link]
ResearchGate. (n.d.). Simple Determination of Lactones in High-fat Food Products by GC/MS. Retrieved from [Link]
Google Patents. (n.d.). CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip.
SynThink. (n.d.). Spironolactone EP Impurities & USP Related Compounds. Retrieved from [Link]
National Institutes of Health. (2023, June 25). Ultrasound-Assisted Extraction, Followed by Gas Chromatography–Mass Spectrometry for the Simultaneous Quantification of Ethinyl Estradiol and Drospirenone in Contraceptive Formulations. Retrieved from [Link]
ResearchGate. (n.d.). Isolation and identification of impurities in spironolactone. Retrieved from [Link]
National Institutes of Health. (n.d.). Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method. Retrieved from [Link]
PubMed. (n.d.). Determination of resorcylic acid lactones in biological samples by GC-MS. Discrimination between illegal use and contamination with fusarium toxins. Retrieved from [Link]
PubMed. (n.d.). Isolation and identification of novel impurities in spironolactone. Retrieved from [Link]
ResearchGate. (2019, January 10). Is there any other technique other than GC/HPLC to determine the percentage/concentration of volatile compounds present in a sample?. Retrieved from [Link]
Waters. (n.d.). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
National Institutes of Health. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
Pharmaffiliates. (n.d.). Spironolactone-Impurities. Retrieved from [Link]
ResearchGate. (2017, March 2). (PDF) Mass Spectrometry investigation of 17α-Ethinylestradiol and Drospirenone complete removal from synthetic wastewater using Ozonation. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. Retrieved from [Link]
MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]
ResearchGate. (n.d.). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF. Retrieved from [Link]
SynThink. (n.d.). Eplerenone EP Impurities & USP Related Compounds. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2022, December 1). HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2017, February 27). Mass Spectrometry investigation of 17α-Ethinylestradiol and Drospirenone complete removal from synthetic wastewater using Ozonation. Retrieved from [Link]
Pakistan Journal of Pharmaceutical Sciences. (n.d.). RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis. Retrieved from [Link]
Veeprho. (n.d.). Eplerenone Impurities and Related Compound. Retrieved from [Link]
Reference Standard Qualification for 5-Oxaspiro[2.4]heptan-6-one: A Comparative Technical Guide
Topic: Reference Standards for 5-Oxaspiro[2.4]heptan-6-one Quality Control Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary: The Purity Pa...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reference Standards for 5-Oxaspiro[2.4]heptan-6-one Quality Control
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary: The Purity Paradox
In the synthesis of complex antiviral agents like Ledipasvir , the spiro-intermediate 5-Oxaspiro[2.4]heptan-6-one (CAS: 33867-36-6) acts as a critical chiral building block.[1] Its quality control presents a specific challenge: as a low-molecular-weight spiro-lactone (MW 112.13), it exhibits significant volatility and lacks strong UV chromophores, making traditional HPLC-UV purity assignment prone to "invisible" impurities.[1]
This guide objectively compares the two dominant methodologies for qualifying this reference standard: the Traditional Mass Balance (MB) approach versus the Quantitative NMR (qNMR) absolute assay.[1] We demonstrate why qNMR is the superior "Primary Ratio" method for this specific molecule, preventing the common overestimation of potency seen with chromatographic normalization.
Comparative Analysis: Mass Balance vs. qNMR
The "Gold Standard" for reference materials is traceability to SI units. Below is a direct comparison of how these two approaches perform specifically for 5-Oxaspiro[2.4]heptan-6-one.
Table 1: Performance Matrix for Spiro-Lactone Qualification[1]
Feature
Method A: Mass Balance (Chromatographic)
Method B: 1H-qNMR (Absolute Quantification)
Principle
Indirect:
Direct: Molar ratio against NIST-traceable internal standard.[1][2]
For 5-Oxaspiro[2.4]heptan-6-one , HPLC-UV is often insufficient.[1] The molecule lacks an extended
-system, resulting in low extinction coefficients at standard wavelengths (254 nm).[1]
Causality: Using HPLC-UV leads to "purity inflation" where impurities with high UV absorbance (e.g., aromatic precursors) are exaggerated, or conversely, non-UV active aliphatic impurities are ignored.[1]
Solution:GC-FID (Gas Chromatography with Flame Ionization Detection) is the preferred chromatographic method.[1] The FID response is roughly proportional to carbon mass, reducing response factor errors for this aliphatic-rich spiro compound.
Why qNMR is the "Self-Validating" Anchor
qNMR does not require a reference standard of the analyte itself.[5] It only requires a pure Internal Standard (IS) like Maleic Acid or TCNB.[1]
Mechanism: The integral of the unique cyclopropyl protons of 5-Oxaspiro[2.4]heptan-6-one is directly compared to the IS protons.[1] This bypasses the need for response factors entirely.[5]
Experimental Protocols
Protocol A: Impurity Profiling via GC-FID (Chromatographic Purity)
Objective: To define the organic impurity profile (Area %) for the Mass Balance equation.[1]
System: Agilent 7890B or equivalent with FID.
Column: DB-624 or Rtx-VMS (30 m x 0.25 mm, 1.4 µm).[1] Rationale: Mid-polarity phase retains the volatile lactone while separating residual solvents.
Step-by-Step Workflow:
Sample Prep: Dissolve 50 mg of 5-Oxaspiro[2.4]heptan-6-one in 1.0 mL Dichloromethane (DCM).
Inlet: Split mode (20:1) at 220°C. Note: High split ratio prevents column overload common with concentrated standards.[1]
Oven Program:
Hold 40°C for 2 min (Traps volatiles).
Ramp 10°C/min to 240°C.
Hold 5 min (Elutes high-boilers).
Detection: FID at 260°C. H2 flow 30 mL/min, Air 400 mL/min.
Calculation: Use Area Normalization (ignoring solvent peak).
Protocol B: Absolute Potency via 1H-qNMR (The Primary Standard)
Objective: To assign the certified purity value (Weight %) with SI traceability.[1]
System: Bruker Avance III 400 MHz (or higher). Probe temperature: 298 K.
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM).[1]
Solvent: CDCl3 (Chloroform-d).[1]
The following diagram illustrates the decision logic for certifying the 5-Oxaspiro[2.4]heptan-6-one standard.
Figure 1: Integrated workflow for Reference Standard Qualification, prioritizing orthogonal validation via qNMR.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10219402, 5-Oxaspiro[2.4]heptan-6-one. Retrieved from [Link]
Epshtein, N. A. (2018). Certification of Reference Standards in Pharmacy: Mass Balance Method.[7] Pharmaceutical Chemistry Journal. Retrieved from [Link]
BIPM (Bureau International des Poids et Mesures). qNMR for Purity Assessment of Organic Compounds. Retrieved from [Link][1]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Oxaspiro[2.4]heptan-6-one
This document provides essential, field-proven guidance on the safe handling of 5-Oxaspiro[2.4]heptan-6-one in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends b...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential, field-proven guidance on the safe handling of 5-Oxaspiro[2.4]heptan-6-one in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe environment for ourselves and our colleagues. This guide is structured not as a rigid checklist, but as a dynamic risk-management framework, empowering you to make informed decisions based on the specific experimental context.
Foundational Principle: Understanding the Hazard
Based on data for its analogue, 5-Oxaspiro[2.4]heptan-6-one should be treated as a hazardous substance with the potential to cause significant harm if not handled correctly.
Table 1: Inferred Hazard Profile for 5-Oxaspiro[2.4]heptan-6-one (Based on 1-Oxaspiro[2.4]heptane data)
Hazard Class
GHS Hazard Statement
Potential Impact
Flammable Liquid
H225: Highly Flammable liquid and vapor
Poses a significant fire risk when near heat, sparks, or open flames.
Acute Toxicity (Oral)
H302: Harmful if swallowed
Ingestion can lead to acute illness.
Skin Corrosion/Irritation
H315: Causes skin irritation
Direct contact can cause redness, itching, and inflammation.
Inhalation of vapors may irritate the nose, throat, and lungs.[1]
STOT (Repeated Exposure)
H373: May cause damage to organs through prolonged or repeated exposure
Chronic exposure could lead to long-term health effects.[1]
Source: GHS classifications for 1-Oxaspiro(2.4)heptane, as provided by the ECHA C&L Inventory via PubChem.[1]
This hazard profile dictates that our primary goal is to prevent the chemical from coming into contact with skin, eyes, and the respiratory system, and to mitigate its flammability risk.
The Hierarchy of Controls: A Self-Validating System
Personal Protective Equipment (PPE) is the last line of defense. Its effectiveness is predicated on the implementation of preceding control measures. Before any work begins, a thorough risk assessment must lead with attempts to eliminate or substitute the hazard, followed by engineering and administrative controls.
Caption: The Hierarchy of Controls prioritizes safety measures.
Core PPE Protocols for 5-Oxaspiro[2.4]heptan-6-one
Based on the inferred hazards, the following PPE is mandatory for all procedures involving 5-Oxaspiro[2.4]heptan-6-one.
Eye and Face Protection
Causality: The compound is classified as a serious eye irritant.[1] A single splash could lead to irreversible damage.
Minimum Requirement: ANSI Z87.1-rated safety glasses with integrated side shields.
Recommended for Procedures with Splash Risk: Chemical splash goggles are required when handling larger quantities (>50 mL) or during procedures with a risk of splashing (e.g., heating, vortexing, sonicating).
High-Risk Operations: A full-face shield worn over chemical splash goggles is necessary when there is a significant risk of energetic splashes or vessel failure.[2]
Skin and Body Protection
Causality: The substance is a known skin irritant.[1] Protection is necessary to prevent direct contact and potential absorption.
Laboratory Attire: Long pants and closed-toe shoes are the absolute minimum and are considered standard laboratory attire, not PPE.[3]
Primary Barrier: A flame-resistant (FR) lab coat is essential due to the flammability risk. Ensure it is fully buttoned with sleeves rolled down.
Enhanced Protection: For tasks involving significant quantities or a high likelihood of spills, a chemically resistant apron should be worn over the lab coat. For large-scale work, a one-piece chemical splash suit may be required.[4]
Hand Protection
Causality: Hands are the most likely part of the body to come into direct contact with the chemical. Proper glove selection is critical to prevent skin irritation and potential systemic exposure.
Glove Selection: Nitrile gloves are a suitable initial choice for incidental contact due to their resistance to a variety of chemicals.[5] However, you must always verify the specific breakthrough time and permeation rate for this chemical class with the glove manufacturer's data.
Protocol for Extended Use or Immersion: For tasks involving prolonged contact, consider heavier-duty gloves or double-gloving.[3] Wearing a second pair of nitrile gloves or using Silver Shield gloves underneath disposable nitrile gloves can provide additional protection.[3]
Glove Hygiene: Inspect gloves for any signs of degradation or puncture before each use. Remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly after removal.[6]
Respiratory Protection
Causality: The compound may cause respiratory irritation.[1] Engineering controls are the primary method to manage this risk.
Primary Engineering Control: All work with 5-Oxaspiro[2.4]heptan-6-one must be conducted within a certified chemical fume hood to minimize vapor inhalation.
When Respirators are Required: If engineering controls are insufficient or not available (e.g., during a large spill cleanup or specific maintenance tasks), respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be the minimum requirement.[4] All personnel requiring respirators must be part of a formal respiratory protection program that includes medical clearance and fit-testing.
Procedural Guidance: Donning, Doffing, and Disposal
Contamination often occurs not during an experiment, but during the removal of PPE. Following a strict, step-by-step procedure is non-negotiable.
Step-by-Step PPE Workflow
Caption: Standard sequence for donning and doffing PPE.
Disposal of Contaminated Materials
PPE Disposal: All disposable PPE (gloves, aprons) that has come into contact with 5-Oxaspiro[2.4]heptan-6-one must be considered hazardous waste.
Procedure: After doffing, place contaminated items directly into a designated, sealed hazardous waste container. Do not discard in regular trash.
Chemical Disposal: Unused or waste 5-Oxaspiro[2.4]heptan-6-one must be disposed of as hazardous chemical waste.
Procedure: Collect in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. It is often required to contact a licensed professional waste disposal service.[6] Never pour chemical waste down the drain.
Emergency Protocols: Spill and Exposure
In Case of Skin Contact:
Immediately remove contaminated clothing and gloves.
Flush the affected area with copious amounts of water for at least 15 minutes.
Seek immediate medical attention if irritation persists.[7]
In Case of Eye Contact:
Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. An eyewash station should be used.
Remove contact lenses if present and easy to do.[8]
Seek immediate medical attention.
In Case of a Spill:
Alert personnel in the immediate area and evacuate if necessary.
If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department immediately.
For small, manageable spills, use an absorbent material or spill kit appropriate for flammable organic liquids. Ensure you are wearing the appropriate PPE, including respiratory protection if vapors are significant.
Collect the absorbed material in a sealed container for hazardous waste disposal.[7][8]
By integrating these principles and protocols into your daily workflow, you build a culture of safety that protects not only your immediate experiments but also the long-term health and success of your entire research team.
References
National Center for Biotechnology Information (n.d.). 1-Oxaspiro(2.4)heptane. PubChem. Retrieved from [Link]
U.S. Department of Health and Human Services (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]
National Center for Biotechnology Information (n.d.). 1-Oxaspiro(2.4)heptane: Safety and Hazards. PubChem. Retrieved from [Link]
University of Washington Environmental Health & Safety (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories. Retrieved from [Link]
Northern Ireland Infection Prevention and Control (n.d.). Personal Protective Equipment. NI Infection Control Manual. Retrieved from [Link]
SAMS Solutions (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]